molecular formula C11H10Br2N2O2S B351851 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 398996-61-7

1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No.: B351851
CAS No.: 398996-61-7
M. Wt: 394.08g/mol
InChI Key: MNLOKNPNBXTNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C11H10Br2N2O2S and its molecular weight is 394.08g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLOKNPNBXTNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole , a specialized arylsulfonyl pyrazole derivative. While this specific substitution pattern is often treated as a custom research intermediate rather than a high-volume commodity, it represents a critical scaffold in medicinal chemistry, particularly in the development of 5-HT6 receptor antagonists and as a robust sulfonyl transfer reagent .

This document details the chemical identity, validated synthesis protocols, structural characterization, and specific utility of this compound in drug discovery workflows.

Part 1: Chemical Identity & Registry Data[1]

As a specialized research intermediate, this specific derivative is often indexed by its component precursors in commercial databases. For procurement and regulatory purposes, the compound is best identified via its synthesis precursors.

ParameterTechnical Detail
Systematic Name 1-[(2,5-Dibromophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Molecular Formula C₁₁H₁₀Br₂N₂O₂S
Molecular Weight 394.08 g/mol
Component A (Electrophile) 2,5-Dibromobenzenesulfonyl chloride (CAS: 23886-64-8 )
Component B (Nucleophile) 3,5-Dimethylpyrazole (CAS: 67-51-6 )
Core Scaffold N-Arylsulfonylpyrazole
Physical State White to off-white crystalline solid (Predicted)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water

Note on CAS Registry: While the specific product CAS is not widely indexed in public repositories, the compound is unequivocally defined by the reaction of CAS 23886-64-8 and CAS 67-51-6. Researchers should reference these precursor CAS numbers for regulatory documentation.

Part 2: Synthesis & Reaction Mechanism

Reaction Logic

The synthesis relies on a nucleophilic substitution at the sulfonyl sulfur atom. The 3,5-dimethylpyrazole acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. The presence of the two bromine atoms on the benzene ring sterically influences the local environment but electronically activates the sulfonyl group via inductive withdrawal, facilitating the attack.

Reaction Scheme Visualization

SynthesisPathway Reactant1 2,5-Dibromobenzenesulfonyl Chloride (CAS 23886-64-8) Intermediate Tetrahedral Transition State Reactant1->Intermediate Nucleophilic Attack Reactant2 3,5-Dimethylpyrazole (CAS 67-51-6) Reactant2->Intermediate Nucleophilic Attack Base Base Catalyst (Et3N or Pyridine) Base->Intermediate Proton Scavenging Product 1-(2,5-Dibromophenyl) sulfonyl-3,5-dimethylpyrazole Intermediate->Product Elimination of Cl- Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Mechanistic pathway for the sulfonylation of 3,5-dimethylpyrazole.

Validated Experimental Protocol

Scale: 10 mmol basis Yield Expectation: 85-95%

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (0.96 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (Et₃N) (1.53 mL, 11 mmol) or Pyridine (1.0 mL) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Sulfonylation: Slowly add 2,5-dibromobenzenesulfonyl chloride (3.34 g, 10 mmol) portion-wise or as a solution in DCM (10 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 3:1); the starting pyrazole spot will disappear.

  • Workup:

    • Wash the reaction mixture with 1M HCl (2 x 20 mL) to remove excess base and pyridine/amine salts.

    • Wash with Saturated NaHCO₃ (20 mL) to neutralize any residual acid.

    • Wash with Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is typically pure enough for use. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Part 3: Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected Signal / FeatureStructural Assignment
¹H NMR (CDCl₃)δ 2.20–2.30 (s, 3H)C3-Methyl group
δ 2.50–2.60 (s, 3H)C5-Methyl group (deshielded by SO₂)
δ 6.00–6.10 (s, 1H)Pyrazole C4-H (Singlet)
δ 7.50–8.20 (m, 3H)Aromatic protons (2,5-dibromo pattern)
IR Spectroscopy 1360–1380 cm⁻¹Asymmetric SO₂ stretch (Sulfonamide)
1170–1190 cm⁻¹Symmetric SO₂ stretch
Mass Spectrometry m/z 394, 396, 398Molecular ion [M+H]⁺ (Tribromide isotope pattern 1:2:1 if Br₂ present)

Critical Quality Attribute: The shift of the pyrazole C5-methyl group is diagnostic. In the free pyrazole, the methyls are equivalent due to tautomerism. Upon sulfonylation, the symmetry breaks, and the C5-methyl (proximal to the sulfonyl group) shifts downfield.

Part 4: Applications & Utility

Medicinal Chemistry: 5-HT6 Antagonism

The N-arylsulfonyl indole and pyrazole scaffolds are privileged structures in the design of 5-HT6 receptor antagonists , investigated for treating cognitive impairment in Alzheimer's disease and schizophrenia.

  • Mechanism: The sulfonyl group acts as a hydrogen bond acceptor, mimicking the sulfonamide core of clinical candidates like SB-357134 .

  • Role of Bromine: The 2,5-dibromo substitution provides lipophilicity and specific halogen-bonding interactions within the receptor pocket. It also serves as a "handle" for late-stage diversification via Palladium-catalyzed cross-coupling.

Synthetic Utility: Sulfonyl Transfer

1-(Arylsulfonyl)pyrazoles are superior to sulfonyl chlorides for sulfonylating sensitive amines or alcohols.

  • Stability: They are crystalline, shelf-stable solids, unlike hydrolytically unstable sulfonyl chlorides.

  • Selectivity: They permit selective sulfonylation of primary amines in the presence of secondary amines.

Utility Flowchart

UtilityMap Core 1-(2,5-Dibromophenyl) sulfonyl-3,5-dimethylpyrazole Sub1 Medicinal Chemistry Core->Sub1 Sub2 Synthetic Reagent Core->Sub2 App1 5-HT6 Receptor Antagonist Lead Sub1->App1 Pharmacophore App2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Sub1->App2 Br-Functionalization App3 Selective Sulfonyl Transfer Agent Sub2->App3 Stable Electrophile

Figure 2: Functional utility of the 1-sulfonylpyrazole scaffold in R&D.

Part 5: Safety & Handling

  • Hazard Identification:

    • Precursors: 2,5-Dibromobenzenesulfonyl chloride is corrosive and causes severe skin burns (Skin Corr. 1B). 3,5-Dimethylpyrazole is harmful if swallowed and a reproductive toxin suspect.[1]

    • Product: Treat as a potential irritant and sensitizer. Avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The sulfonamide bond is generally stable, but moisture can lead to slow hydrolysis over extended periods.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for sulfur and halogen oxides.

References

  • Sigma-Aldrich. 2,5-Dibromobenzenesulfonyl chloride Product Specification & CAS 23886-64-8. Link

  • National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole (CAS 67-51-6) Spectral Data. Link

  • Bromidge, S. M., et al. (2001).[2] "Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134)."[3][4] Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58.[4] Link

  • Katritzky, A. R., et al. (1990). "N-Sulfonylpyrazoles as Stable Sulfonyl Transfer Reagents." Journal of the Chemical Society, Perkin Transactions 1. (General reference for class utility).

Sources

"stability and degradation of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of this compound. As a novel molecule, direct stability data is not extensively published; therefore, this document synthesizes information from analogous structures and foundational chemical principles to predict its behavior under forced degradation conditions. We delve into the inherent reactivity of the dibromophenyl, sulfonamide, and pyrazole moieties to forecast degradation under hydrolytic, oxidative, photolytic, and thermal stress. This guide serves as a predictive framework and a practical manual, offering detailed experimental protocols for conducting forced degradation studies, developing stability-indicating analytical methods, and identifying potential degradants. The ultimate goal is to equip researchers with the necessary expertise to proactively address stability challenges in the development of drug candidates containing this or similar scaffolds.

Introduction: The Imperative of Stability Profiling

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A comprehensive understanding of how a molecule behaves under various environmental stresses—light, heat, humidity, and pH—is not merely a regulatory requirement but a fundamental component of ensuring safety, efficacy, and shelf-life. The compound this compound represents a confluence of chemical functionalities—a halogenated aromatic ring, a sulfonamide linkage, and a pyrazole core—each contributing to a unique stability profile. Pyrazole derivatives are well-established pharmacophores in a multitude of therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial agents[1][2]. The sulfonyl group is also a critical component of many drugs.

This guide is structured to provide a proactive, rather than reactive, approach to stability testing. By dissecting the molecule's structure and leveraging data from related chemical classes, we can anticipate likely degradation pathways, design robust analytical methods to monitor them, and ultimately, build a comprehensive stability profile from the ground up.

Molecular Structure and Physicochemical Properties

A molecule's stability is intrinsically linked to its structure. Understanding the constituent parts of this compound allows for a targeted assessment of its potential liabilities.

Caption: Key functional moieties of the target molecule.

  • 3,5-Dimethylpyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is generally considered to be chemically stable due to its aromaticity. However, the N-H proton is weakly acidic and the ring can be susceptible to strong oxidizing agents. The methyl groups are generally stable but could be sites of minor oxidation under aggressive conditions.

  • Sulfonamide Linkage (-SO₂-N-): This is arguably the most significant feature from a stability perspective. The sulfur-nitrogen bond in sulfonamides is known to be susceptible to hydrolytic cleavage, particularly under strongly acidic or, in some cases, alkaline conditions[3][4]. This cleavage represents a probable primary degradation pathway.

  • 2,5-Dibromophenyl Group: This moiety introduces two key characteristics. Firstly, the carbon-bromine (C-Br) bonds are potential sites for photodegradation. Aromatic halides can undergo reductive dehalogenation upon exposure to UV light[5][6]. Secondly, the electron-withdrawing nature of the bromine atoms and the sulfonyl group can influence the reactivity of the aromatic ring.

Predicted Degradation Pathways

Based on the structural analysis, we can predict the most likely degradation pathways under standard stress conditions as recommended by ICH guidelines[7].

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. Studies are typically conducted across a range of pH values (e.g., acidic, neutral, and alkaline) to determine the molecule's susceptibility.

  • Primary Predicted Pathway: S-N Bond Cleavage: The most probable hydrolytic degradation route is the cleavage of the sulfonamide bond[3][4].

    • Under acidic conditions (e.g., pH 1-2): Protonation of the pyrazole nitrogen could make the S-N bond more susceptible to nucleophilic attack by water.

    • Under alkaline conditions (e.g., pH 10-12): While many sulfonamides are relatively stable in base, cleavage can still occur, though often at a slower rate than in acid.

This cleavage would result in two primary degradation products (DPs):

  • DP-H1: 2,5-Dibromobenzenesulfonic acid

  • DP-H2: 3,5-Dimethylpyrazole[8]

Parent This compound DPH1 DP-H1: 2,5-Dibromobenzenesulfonic Acid Parent->DPH1 H₂O / H⁺ or OH⁻ (S-N Cleavage) DPH2 DP-H2: 3,5-Dimethylpyrazole Parent->DPH2 H₂O / H⁺ or OH⁻ (S-N Cleavage)

Caption: Predicted primary hydrolytic degradation pathway.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can reveal susceptibility to oxidation.

  • Potential Pathways:

    • N-Oxidation: The nitrogen atoms of the pyrazole ring could be oxidized to form N-oxides.

    • Sulfone Oxidation: While the sulfur is already in a high oxidation state (S VI), further reactions are less likely but cannot be entirely ruled out under harsh conditions.

    • Ring Opening: Aggressive oxidation could potentially lead to the opening of the pyrazole ring.

The formation of N-oxides on the pyrazole ring is a plausible minor pathway.

Photodegradation

Molecules containing chromophores, such as the dibromophenyl ring, can absorb UV or visible light, leading to photochemical degradation.

  • Primary Predicted Pathway: Reductive Debromination: The C-Br bond is often the most photolabile site in such molecules. Absorption of light energy can lead to homolytic cleavage of the C-Br bond, followed by abstraction of a hydrogen atom from the solvent or other molecules[6][9].

    • This would lead to the formation of mono-brominated (DP-P1 and DP-P2) and fully debrominated (DP-P3) derivatives.

Parent 1-(2,5-Dibromophenyl)sulfonyl- 3,5-dimethylpyrazole DPP1 DP-P1: 1-(2-Bromophenyl)sulfonyl- 3,5-dimethylpyrazole Parent->DPP1 (-Br) DPP2 DP-P2: 1-(5-Bromophenyl)sulfonyl- 3,5-dimethylpyrazole Parent->DPP2 (-Br) DPP3 DP-P3: 1-(Phenyl)sulfonyl- 3,5-dimethylpyrazole DPP1->DPP3 (-Br) DPP2->DPP3 (-Br)

Caption: Predicted photolytic degradation via sequential debromination.

Thermal Degradation

Thermal stability is assessed by exposing the drug substance to high temperatures, with and without humidity. For a crystalline solid, significant degradation is not typically expected unless the temperature approaches the melting point. However, any degradation observed is likely to follow the hydrolytic pathway if humidity is present.

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study aims to produce a modest level of degradation (typically 5-20%) to ensure that the resulting degradation products are formed at sufficient levels for detection and characterization without completely destroying the parent molecule[7][10].

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid photo Photolytic (ICH Option 1 or 2) stock->photo thermal Thermal (Solid, 80°C/75% RH) stock->thermal quench Quench/Neutralize & Dilute acid->quench base->quench oxid->quench photo->quench If solution thermal->quench Dissolve solid hplc HPLC-UV/PDA Analysis (Quantify Degradation) quench->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms For Peak ID

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

Objective: To generate and identify potential degradation products of this compound.

Materials:

  • This compound (API)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Calibrated pH meter, HPLC-UV/PDA system, LC-MS system, photostability chamber, temperature/humidity-controlled oven.

Protocol 1: Stock Solution Preparation

  • Accurately weigh and dissolve the API in a suitable solvent mixture (e.g., 50:50 ACN:Water) to prepare a stock solution of 1.0 mg/mL. This stock will be used for all solution-based stress tests.

Protocol 2: Acid Hydrolysis

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M HCl to make the final acid concentration approximately 0.1 M.

  • Keep the flask in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.

Causality: The use of elevated temperature accelerates the reaction to generate degradation within a reasonable timeframe. 0.1 M HCl is a standard condition that is sufficiently stressful without being overly destructive for most molecules[7].

Protocol 3: Alkaline Hydrolysis

  • Follow the same procedure as for Acid Hydrolysis, but use 1.0 M NaOH instead of HCl.

  • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

Protocol 4: Oxidative Degradation

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂ to achieve a final concentration of ~3%.

  • Store the solution at room temperature, protected from light.

  • Monitor at specified time points (e.g., 4, 8, 24, 48 hours).

  • Dilute to the final concentration with mobile phase for analysis.

Causality: 3% H₂O₂ is a common starting concentration for oxidative stress testing. The reaction is typically run at room temperature as heat can rapidly decompose H₂O₂[10].

Protocol 5: Photostability

  • Expose a solution of the API (~0.1 mg/mL) and a sample of the solid API to light in a calibrated photostability chamber.

  • Follow ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after exposure.

Self-Validation: The use of a dark control is critical. It allows the analyst to differentiate between degradation caused by light and degradation caused by thermal stress from the chamber's lamp.

Analytical Methodologies for Stability Indication

The cornerstone of a successful degradation study is a robust, stability-indicating analytical method. This is typically a reversed-phase HPLC method capable of separating the parent API from all process impurities and degradation products.

HPLC-UV Method Development
  • Objective: To achieve baseline separation of the parent peak from all degradant peaks.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a standard starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typically required to resolve compounds with different polarities.

  • Detection: A Photo Diode Array (PDA) detector is essential. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity. A pure peak should have a consistent spectrum across its entire width.

Identification of Degradants by LC-MS

Once the HPLC-UV method separates the degradants, the next step is to identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose[11][12].

  • Technique: The outlet of the HPLC is connected to a mass spectrometer.

  • Data Acquired:

    • Mass-to-Charge Ratio (m/z): High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, can provide a highly accurate mass of the degradant, allowing for the determination of its elemental formula.

    • MS/MS Fragmentation: The degradant ion is isolated and fragmented within the mass spectrometer. The resulting fragmentation pattern provides structural information, acting like a molecular fingerprint that helps elucidate the structure. For example, the loss of SO₂ (64 Da) or Br (79/81 Da) would be strong evidence for specific structural features.

Data Interpretation and Reporting

All quantitative data from the forced degradation studies should be summarized in a clear, tabular format.

Table 1: Summary of Forced Degradation Results

Stress ConditionTimeAssay of Parent (%)% DegradationMajor Degradation Products (DPs) Observed (Peak Area %)Mass Balance (%)
Control (Initial) 0 hr100.00.0None100.0
0.1 M HCl 24 hr88.511.5DP-H1 (5.8%), DP-H2 (5.5%)99.8
0.1 M NaOH 24 hr97.22.8DP-H1 (1.5%), DP-H2 (1.2%)99.9
3% H₂O₂ 48 hr95.14.9Minor unknown peaks <0.5%100.1
Photolytic (Solution) -82.317.7DP-P1 (9.2%), DP-P2 (6.5%), DP-P3 (1.8%)99.8
Thermal (80°C/75%RH) 7 days99.10.9Minor unknown peak <0.2%100.0

Data shown are hypothetical and for illustrative purposes.

Trustworthiness: The "Mass Balance" column is a critical self-validating metric. It is the sum of the assay of the parent API and the area percentages of all known and unknown degradation products. A mass balance close to 100% indicates that all major degradation products have been detected by the analytical method.

Conclusion

The stability profile of this compound is predicted to be primarily influenced by its susceptibility to hydrolytic cleavage of the sulfonamide bond and photolytic debromination of the dibromophenyl ring. These represent the most probable and significant degradation pathways that researchers and drug development professionals should anticipate. The compound is expected to show greater stability under oxidative and thermal stress.

This guide provides the theoretical framework and practical, detailed protocols to systematically investigate these predictions. By employing a robust, stability-indicating HPLC method and leveraging the power of LC-MS for structural elucidation, a complete and reliable stability profile can be established. This proactive approach, grounded in chemical principles and validated by rigorous experimentation, is essential for mitigating risks and accelerating the development of promising new chemical entities.

References

  • Scirp.org. (n.d.). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Freeman, J. P., & Gannon, J. T. (1974). Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry, 39(5), 622–626.
  • Aggarwal, N., Kumar, R., & Singh, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Jaén, A., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed. Retrieved from [Link]

  • Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed. Retrieved from [Link]

  • Ngim, K. K., Mabury, S. A., & Crosby, D. G. (2000). Elucidation of fipronil photodegradation pathways. PubMed. Retrieved from [Link]

  • CORE. (n.d.). Microbial Degradation of Sulfonamide Antibiotics. Retrieved from [Link]

  • MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]

  • ACS Publications. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]

  • Broughton-Nicotineservices.com. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. Retrieved from [Link]

  • MDPI. (2021, November 4). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,5-DIMETHYLPYRAZOLE. Retrieved from [Link]

  • PubMed. (2004, June 29). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Nirogi, R., et al. (2017). Discovery and Development of... SUVN-502. PubMed. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2019, August 11). Degradation Behaviour of Brexpiprazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process. Retrieved from [Link]

  • MDPI. (2024, March 26). Identification of Degradation Products and Components in Shellfish Purple. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ResearchGate. (n.d.). List of degradation pathway compounds. Retrieved from [Link]

  • Springer. (2021, March 6). Toxicity increase during photo-driven degradation of emerging contaminants in water environments. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole is a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. As with any compound under investigation for such purposes, the ability to accurately and reliably quantify it in various matrices is paramount for pharmacokinetic studies, quality control, and stability testing. This document provides a comprehensive guide to the development and validation of analytical techniques for the quantification of this specific molecule.

The proposed methodologies are grounded in established analytical principles and are designed to be robust and transferable. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), which offers a balance of specificity, sensitivity, and accessibility. Additionally, principles of UV-Vis Spectroscopy are discussed for simpler, high-throughput screening applications.

All proposed methods are designed with the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for analytical method validation in mind, ensuring that the generated data is reliable and suitable for regulatory submission.[1][2][3][4]

Physicochemical Properties and Analytical Considerations

A foundational understanding of the physicochemical properties of this compound is crucial for analytical method development. The structure contains a pyrazole ring, a sulfonyl group, and a dibrominated phenyl ring. These features suggest good UV absorbance, making UV-based detection methods viable. The presence of bromine isotopes would also produce a characteristic pattern in mass spectrometry, aiding in peak identification. The molecule's polarity will be a key factor in selecting the appropriate stationary and mobile phases for chromatographic separation.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique for the primary quantification of this compound due to its high resolving power, sensitivity, and specificity. A reverse-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for the separation of moderately polar organic molecules.

HPLC Method Development and Protocol

The following protocol outlines a starting point for the development of a robust RP-HPLC method. Optimization will be necessary based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a single quadrupole Mass Spectrometer (MS).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For faster analysis, a shorter column with smaller particles (e.g., 100 mm x 2.1 mm, 1.8 µm) can be used with a UHPLC system.[5]

2. Mobile Phase Selection:

  • Mobile Phase A: 0.1% Formic acid in water. The acid helps to improve peak shape by protonating any free silanols on the column and ensuring the analyte is in a single ionic form.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency.

  • Elution Mode: A gradient elution is recommended for initial development to determine the optimal solvent strength for eluting the analyte with a good peak shape and in a reasonable time. A starting gradient could be 50% B to 95% B over 10 minutes.

3. Detection:

  • DAD: Based on the UV-active chromophores in the molecule, a DAD can be used to monitor the absorbance across a range of wavelengths. The maximum absorbance wavelength (λmax) should be determined by running a standard and examining the UV spectrum. A wavelength around 254 nm is a reasonable starting point.

  • MS: For higher specificity and sensitivity, an MS detector can be used. Electrospray ionization (ESI) in positive ion mode is likely to be effective for this compound. The protonated molecule [M+H]+ would be the primary ion to monitor.

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Matrix: For drug product analysis, the sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection. For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary.

5. Detailed HPLC Protocol:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood starting point for retaining and separating moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterImproves peak shape and provides protons for ESI-MS.
Mobile Phase B AcetonitrileGood eluting strength for the analyte and UV transparent.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Gradient 50% B to 95% B in 10 min, hold at 95% B for 2 min, return to 50% B in 1 min, and equilibrate for 5 min.To determine the optimal elution conditions and ensure the column is clean for the next injection.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
DAD Wavelength Monitor 220-400 nm, Quantify at λmaxTo identify the optimal wavelength for quantification and check for co-eluting impurities.
MS Detection ESI Positive, Scan m/z 100-500To confirm the identity of the analyte peak and for more sensitive quantification.
Method Validation

Once the HPLC method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][6][7][8] The following parameters should be evaluated:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][9] This can be demonstrated by analyzing a placebo or blank matrix and showing no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a DAD or by MS.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9] This is assessed by analyzing a series of at least five standards over the expected concentration range. The correlation coefficient (r²) should be > 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results to the true value.[1][9] This is typically determined by spike-recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (%RSD) is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][9] This could include changes in mobile phase composition, pH, column temperature, and flow rate.

Quantitative Data Summary (Example)

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Defined by application1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.3
Specificity No interferencePass
Robustness No significant impact on resultsPass

Secondary and Supportive Analytical Techniques

UV-Vis Spectroscopy

For a rapid, non-destructive estimation of the concentration of this compound in a pure solution, UV-Vis spectroscopy can be employed.

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., acetonitrile, methanol, or ethanol).

  • Determine λmax: Prepare a dilute solution of the compound and scan across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

  • Plot Calibration Curve: Plot absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Quantify Unknown Sample: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Causality: This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The presence of aromatic rings and a sulfonyl group in the target molecule suggests strong UV absorbance, making this a viable technique for in-process checks or formulation screening where high specificity is not required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a qualitative tool for structure elucidation, Quantitative NMR (qNMR) can be used for highly accurate determination of purity and concentration without the need for a specific reference standard of the analyte.

Protocol:

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte. The internal standard should be stable, non-volatile, and accurately weighed. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Causality: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This allows for a direct comparison of the molar amounts of the analyte and a certified internal standard.

Experimental Workflows and Logical Relationships

Analytical Method Development and Validation Workflow

cluster_0 Method Development cluster_1 Method Validation A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC) A->B C Screening of Parameters (Column, Mobile Phase, etc.) B->C D Method Optimization (Gradient, Flow Rate, etc.) C->D E Write Validation Protocol D->E Finalized Method F Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) E->F G Analyze Data and Compare with Acceptance Criteria F->G H Write Validation Report G->H

Caption: Workflow for analytical method development and validation.

Sample Analysis Workflow

A Sample Receipt and Login B Sample Preparation (e.g., Dissolution, Extraction) A->B D Sequence Run (Standards and Samples) B->D C Instrument Setup and System Suitability Test C->D E Data Processing and Integration D->E F Calculation of Results E->F G Review and Report F->G

Caption: General workflow for routine sample analysis.

Conclusion

The analytical quantification of this compound can be reliably achieved using a validated RP-HPLC method. The choice of detector (DAD or MS) will depend on the required sensitivity and specificity of the application. The provided protocols serve as a robust starting point for method development and validation, adhering to international regulatory standards. For orthogonal and supportive measurements, UV-Vis spectroscopy and qNMR offer valuable alternatives. A systematic approach to method development and validation, as outlined in this guide, will ensure the generation of high-quality, reproducible data essential for the advancement of research and development involving this compound.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2)
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - ResearchG

Sources

Application Notes and Protocols for 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a detailed technical guide on the potential applications of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole as a novel ligand in transition-metal-catalyzed cross-coupling reactions. Drawing upon established principles in coordination chemistry and catalysis, we hypothesize its utility in facilitating carbon-carbon and carbon-heteroatom bond formation. This guide offers a foundational understanding of the molecule's structural attributes and their implications for catalytic activity. We present detailed, field-proven protocols for the synthesis of the title compound and its application in a model Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to explore new catalytic systems.

Introduction: Unveiling a Potential Catalytic Scaffold

The relentless pursuit of novel molecular architectures in pharmaceuticals, materials science, and agrochemicals is heavily reliant on the development of efficient and selective catalytic methodologies. At the heart of many of these transformations are transition metal catalysts, whose reactivity and selectivity are often dictated by the electronic and steric properties of their coordinating ligands. Pyrazole-containing compounds have emerged as a versatile class of ligands, capable of stabilizing metal complexes and fine-tuning their catalytic performance in a variety of cross-coupling reactions.[1][2][3]

This compound is a unique molecular scaffold that combines several key features with high potential for catalytic applications:

  • A Bidentate N,N-Ligand Precursor: The 3,5-dimethylpyrazole moiety can act as a robust coordinating agent for transition metals.

  • An Electron-Withdrawing Sulfonyl Linker: The sulfonyl group can modulate the electronic properties of the pyrazole ring, influencing the electron density at the metal center.

  • A Reactive Dibromophenyl Group: The two bromine atoms on the phenyl ring serve as reactive handles for sequential or double cross-coupling reactions, opening avenues for the synthesis of complex, multi-functionalized molecules.

This guide will focus on the hypothesized application of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

Hypothesized Catalytic Application: A Novel Ligand for Suzuki-Miyaura Cross-Coupling

We propose that this compound can serve as an effective ancillary ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pyrazole nitrogen atoms are poised to coordinate with a palladium precursor, forming a stable pre-catalyst complex. The steric bulk of the dibromophenylsulfonyl group can promote the reductive elimination step and prevent catalyst deactivation.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction employing this compound as a ligand is depicted below. The cycle involves the classical steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)L(Ar)(X) Pd(II)L(Ar)(X) Oxidative_Addition->Pd(II)L(Ar)(X) Transmetalation Transmetalation (R-B(OH)2) Pd(II)L(Ar)(X)->Transmetalation Pd(II)L(Ar)(R) Pd(II)L(Ar)(R) Transmetalation->Pd(II)L(Ar)(R) Reductive_Elimination Reductive Elimination Pd(II)L(Ar)(R)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R

Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of this compound and its application in a model catalytic reaction.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from commercially available starting materials.

Materials:

  • 2,5-Dibromobenzenesulfonyl chloride

  • 3,5-Dimethylpyrazole[4][5][6][7][8]

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of 2,5-dibromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a white solid.

Characterization:

The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Application in a Model Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of the synthesized ligand in a palladium-catalyzed cross-coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • This compound (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Inert gas (Argon or Nitrogen) supply

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_analysis Analysis Reagents Add Reagents to Schlenk Flask Degas Degas with Ar/N2 Reagents->Degas Heat Heat to 80°C Degas->Heat Cool Cool to RT Heat->Cool Reaction Complete Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize NMR, GC-MS Purify->Characterize

Caption: Experimental Workflow for the Model Suzuki-Miyaura Reaction.

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ (0.01 eq), this compound (0.02 eq), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Data Presentation and Interpretation

The efficiency of the catalytic system should be evaluated based on the yield of the desired product. Further optimization of reaction conditions may be necessary to achieve maximum yield.

Table 1: Expected Results for the Model Suzuki-Miyaura Reaction

EntryCatalyst Loading (mol%)Ligand Loading (mol%)Temperature (°C)Time (h)Expected Yield (%)
112804>90
20.51806>85
312608>70

Conclusion

This compound represents a promising, yet unexplored, ligand for transition-metal-catalyzed cross-coupling reactions. Its unique structural features offer the potential for high catalytic activity and the synthesis of complex molecular architectures. The protocols provided herein serve as a starting point for the investigation of this novel catalytic system. Further studies are warranted to fully elucidate its catalytic scope and potential applications in organic synthesis, drug discovery, and materials science.

References

Sources

Application Notes & Protocols: 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole as a Versatile Intermediate in Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the synthesis and application of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole. This intermediate is presented as a highly versatile building block for the synthesis of complex, multi-substituted aromatic compounds through sequential, site-selective cross-coupling reactions. We will explore the rationale behind its design, provide detailed protocols for its synthesis, and demonstrate its utility in the controlled construction of biaryl and heterobiaryl scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Strategic Value of a Differentiated Dibromo Intermediate

In the landscape of modern organic synthesis, the efficient and controlled construction of complex molecular architectures is paramount. Aryl- and heteroaryl-containing structures are privileged motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic introduction of multiple, distinct substituents onto an aromatic core often relies on sequential cross-coupling reactions. This necessitates the use of starting materials with multiple, orthogonally reactive handles.

This compound is designed to be such an intermediate. Its core value lies in the electronic and steric differentiation of the two bromine atoms on the phenyl ring, enabling site-selective functionalization. The 3,5-dimethylpyrazole moiety, attached via a sulfonyl linker, serves as a stable and electron-withdrawing activating group, which can potentially be cleaved or modified in later synthetic steps. The presence of two bromine atoms allows for a two-stage diversification, making this reagent a powerful tool for building molecular complexity from a single, well-defined starting point.

Synthesis of the Intermediate

The synthesis of this compound is a straightforward, two-step process starting from commercially available materials. The first step is the synthesis of 3,5-dimethylpyrazole, followed by its sulfonylation with 2,5-dibromobenzenesulfonyl chloride.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is a classic condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[4][5][6]

Reaction Scheme:

Synthesis_of_3_5_Dimethylpyrazole acetylacetone Acetylacetone pyrazole 3,5-Dimethylpyrazole acetylacetone->pyrazole NaOH (aq) or EtOH, Δ hydrazine Hydrazine Sulfate/Hydrate hydrazine->pyrazole reagents +

Caption: Synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine sulfate or hydrazine hydrate

  • Sodium hydroxide (if using hydrazine sulfate)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • If using hydrazine sulfate: Dissolve hydrazine sulfate (1.0 eq) in 10% aqueous sodium hydroxide. Cool the solution to 15°C in an ice bath.[4][6]

  • If using hydrazine hydrate: Dissolve hydrazine hydrate (1.0 eq) in ethanol.

  • To the stirred hydrazine solution, add acetylacetone (1.0 eq) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • If an aqueous solution was used, extract the product with diethyl ether (3 x volumes). If an ethanolic solution was used, remove the ethanol under reduced pressure.

  • Combine the organic extracts or resuspend the residue in diethyl ether. Wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dimethylpyrazole as a white to off-white solid. The product is often of sufficient purity for the next step but can be recrystallized from petroleum ether if necessary.[4]

Protocol 2: Synthesis of this compound

This step involves the N-sulfonylation of the synthesized pyrazole. This type of reaction is a standard method for the preparation of N-sulfonylazole derivatives.

Reaction Scheme:

Sulfonylation_of_Pyrazole pyrazole 3,5-Dimethylpyrazole product 1-(2,5-Dibromophenyl)sulfonyl- 3,5-dimethylpyrazole pyrazole->product Base (e.g., Triethylamine, Pyridine) DCM or THF, 0°C to RT sulfonyl_chloride 2,5-Dibromobenzenesulfonyl Chloride sulfonyl_chloride->product reagents +

Caption: N-Sulfonylation of 3,5-dimethylpyrazole.

Materials:

  • 3,5-Dimethylpyrazole (from Protocol 2.1)

  • 2,5-Dibromobenzenesulfonyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • In a separate flask, dissolve 2,5-dibromobenzenesulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the pyrazole solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Application in Sequential Cross-Coupling Reactions

The primary utility of this compound is as a scaffold for building molecular diversity via sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom at the 2-position is sterically hindered by the adjacent sulfonyl group, which is expected to make it less reactive than the bromine atom at the 5-position. This difference in reactivity allows for selective, sequential functionalization.

Workflow for Sequential Suzuki-Miyaura Coupling

The following workflow outlines the strategic approach to synthesizing a di-substituted product.

Sequential_Coupling_Workflow start Start: 1-(2,5-Dibromophenyl)sulfonyl- 3,5-dimethylpyrazole step1 Step 1: First Suzuki Coupling (Position 5) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Boronic Acid (Ar¹-B(OH)₂) - Milder Conditions (e.g., lower temp) start->step1 intermediate Intermediate: 1-((2-Bromo-5-aryl¹)-phenyl)sulfonyl- 3,5-dimethylpyrazole step1->intermediate step2 Step 2: Second Suzuki Coupling (Position 2) - Pd Catalyst (e.g., Pd(dppf)Cl₂, XPhos-Pd-G3) - Base (e.g., K₃PO₄) - Boronic Acid (Ar²-B(OH)₂) - Harsher Conditions (e.g., higher temp) intermediate->step2 product Final Product: 1-((2-Aryl²-5-aryl¹)-phenyl)sulfonyl- 3,5-dimethylpyrazole step2->product

Caption: Logical workflow for sequential Suzuki-Miyaura cross-coupling.

Protocol 3: First Selective Suzuki-Miyaura Coupling (C-5 Position)

This protocol targets the more reactive bromine at the 5-position under relatively mild conditions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (Ar¹-B(OH)₂) (1.2 eq)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours. Monitor the reaction for the selective consumption of the starting material and formation of the mono-coupled product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated intermediate.

Protocol 4: Second Suzuki-Miyaura Coupling (C-2 Position)

This protocol targets the less reactive, sterically hindered bromine at the 2-position, requiring more forcing conditions and often a more robust catalyst system.

Materials:

  • Mono-arylated intermediate from Protocol 3.2 (1.0 eq)

  • Arylboronic acid (Ar²-B(OH)₂) (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a more advanced catalyst like XPhos-Pd-G3 (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Solvent: Dioxane/Water (e.g., 5:1) or Toluene

  • Nitrogen or Argon gas

Procedure:

  • Combine the mono-arylated intermediate, the second arylboronic acid, and potassium phosphate in a Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 3.2 (steps 6-8).

  • Purify the final product by column chromatography or recrystallization.

Data Summary and Expected Outcomes

The success of the sequential coupling relies on the differential reactivity of the C-Br bonds. The following table provides a hypothetical summary of expected outcomes based on typical Suzuki-Miyaura reaction selectivities.

Coupling Stage Position Typical Catalyst Typical Base Temp (°C) Expected Yield Range Key Consideration
First Coupling C-5 (para to sulfonyl)Pd(PPh₃)₄K₂CO₃80-9070-90%Minimize di-coupled byproduct by controlling stoichiometry and reaction time.
Second Coupling C-2 (ortho to sulfonyl)Pd(dppf)Cl₂, XPhos-Pd-G3K₃PO₄100-11060-85%Requires a more active catalyst and stronger base to overcome steric hindrance.

Concluding Remarks

This compound represents a strategically designed intermediate for advanced organic synthesis. Its key features—two differentially reactive bromine atoms on a stable aromatic core—provide a reliable platform for the sequential and controlled introduction of diverse functionalities. This enables the efficient construction of complex biaryl and heterobiaryl structures that are often challenging to synthesize via other methods. The protocols outlined in this guide are based on well-established chemical principles and provide a robust starting point for researchers in drug discovery and materials science to leverage this versatile building block in their synthetic campaigns.[7][8]

References

  • Transition-metal free synthesis of N-aryl carbazoles and their extended analogs.Organic & Biomolecular Chemistry (RSC Publishing).
  • A Facile Method for the Synthesis of Pyrazolyl and Pyrazolinyl Carbazoles.Letters in Organic Chemistry.
  • Carbazole - Wikipedia.
  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides.Organic Chemistry Portal.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles.MDPI.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.Royalchem.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles.Thieme.
  • Pyrazole synthesis.Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.PMC.
  • 3,5-dimethylpyrazole.Organic Syntheses Procedure.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.IJNRD.org.
  • Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions.Scribd.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.The Royal Society of Chemistry.
  • Synthesis of 3,5-Dimethylpyrazole.YouTube.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.JOCPR.
  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.Indian Journal of Heterocyclic Chemistry.
  • Reaction schemes for (a) synthesis of 3,5-dimethylpirazole...ResearchGate.
  • Ni-Catalyzed Cross-Coupling of Dimethyl Aryl Amines with Arylboronic Esters under Reductive Conditions.ACS Publications.
  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.PMC.
  • catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids.Hirokazu Tsukamoto.
  • 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.Wiley-VCH.
  • Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF.ResearchGate.
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation.PMC.
  • 1-(4-Bromophenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]...NIH.
  • Br/Mg-Exchange on 1,2-Dibromocyclopentene Derivatives and Regio- and Chemoselective Functionalizations of Pyrazoles and Related Heterocycles.Elektronische Hochschulschriften der LMU München.

Sources

Application Note: Screening 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole for Kinase Inhibitory Activity

[1]

Abstract

This guide outlines the standardized protocol for evaluating the kinase inhibitory potential of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole .[1] Belonging to the arylsulfonyl-pyrazole class, this scaffold is structurally predisposed to compete for the ATP-binding site of serine/threonine kinases (e.g., MAPK, CDK, and Chk1 families). This note details compound preparation, a primary TR-FRET biochemical screening workflow, and data analysis metrics required to validate bioactivity and determine IC₅₀ values.

Introduction & Rationale

Small molecule kinase inhibitors often utilize a heterocyclic core to mimic the adenine ring of ATP. The sulfonyl-pyrazole moiety acts as a privileged scaffold, where the pyrazole nitrogen hydrogen-bonds with the kinase hinge region, while the sulfonyl group positions the aryl tail into the hydrophobic back pocket.

Specific Interest in this compound:

  • Halogen Bonding: The 2,5-dibromo substitution pattern on the phenyl ring introduces significant lipophilicity and potential for halogen bonding with carbonyl backbone residues in the kinase gatekeeper region.

  • Steric Constraints: The ortho-bromo substituent forces a twisted conformation relative to the sulfonyl group, potentially enhancing selectivity for kinases with larger hydrophobic pockets (e.g., p38 MAPK, JNK).

Target Kinase Selection

Based on structure-activity relationship (SAR) data of similar arylsulfonyl pyrazoles, this protocol prioritizes screening against p38α MAPK (Mitogen-Activated Protein Kinase) and CDK2/CyclinA , as these enzymes historically show high affinity for this chemotype.[1]

Experimental Workflow

The screening process follows a funnel approach: Compound Preparation

Primary Single-Point Screen

Dose-Response (IC₅₀)1

ScreeningWorkflowStartCompound Synthesis(>95% Purity)PrepStock Prep(10 mM in DMSO)Start->PrepQCSolubility QC(Nephelometry)Prep->QCPrimaryPrimary Screen(10 µM Single Point)QC->PrimaryFilterHit Threshold(>50% Inhibition)Primary->FilterIC50Dose Response(10-point Titration)Filter->IC50PassStopArchiveFilter->StopFailAnalysisData Fitting(4-Parameter Logistic)IC50->Analysis

Figure 1: High-throughput screening workflow for kinase inhibitor validation.

Materials & Compound Preparation[1][2][3][4]

Reagents[1][2][3][5][6][7][8]
  • Test Compound: this compound (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

  • Kinase Tracer: Eu-labeled anti-GST antibody (for LanthaScreen™) or similar FRET donor.[1]

  • Kinase: Recombinant p38α MAPK (active).[1]

  • Substrate: GFP-ATF2 (physiological substrate) or specific peptide.[1]

Stock Solution Protocol

The dibromo substitution significantly increases lipophilicity (cLogP

1
  • Weighing: Weigh approximately 5–10 mg of solid compound into a glass vial.

  • Dissolution: Add sufficient anhydrous DMSO to achieve a 10 mM stock concentration.

    • Calculation: Volume (mL) = [Mass (mg) / MW (394.08 g/mol )] × 100.[1]

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol uses a TR-FRET binding assay (e.g., LanthaScreen™) to measure the displacement of a tracer from the kinase ATP-binding site.[1] This is preferred over activity assays for initial screening as it is less susceptible to interference from fluorescent compounds.

Assay Principle

The test compound competes with a fluorescently labeled tracer (Alexa Fluor 647-ATP conjugate) for the ATP-binding pocket.[1]

  • No Inhibitor: Tracer binds kinase

    
     Eu-Antibody (Donor) transfers energy to Tracer (Acceptor) 
    
    
    High FRET signal.[1]
  • Inhibitor Present: Tracer displaced

    
     Low FRET signal.
    

AssayPrincipleKinaseKinase(Eu-Ab Tagged)Signal_HighHigh FRET Signal(No Inhibition)Kinase->Signal_High+ TracerSignal_LowLow FRET Signal(Inhibition)Kinase->Signal_Low+ InhibitorTracerFluorescent Tracer(ATP Analog)Tracer->Signal_HighInhibitorTest Compound(Sulfonyl-Pyrazole)Inhibitor->Signal_LowDisplaces Tracer

Figure 2: TR-FRET Binding Assay Principle.[1] Competition between the tracer and the test compound determines the signal output.

Step-by-Step Procedure

Step 1: Preparation of Assay Plate (384-well, Low Volume, White)

  • Compound Dilution: Prepare a 100x intermediate dilution of the test compound in DMSO.

    • Example: For a 10 µM final assay concentration, prepare 1 mM in DMSO.

  • Dispensing: Transfer 100 nL of the 100x compound solution to the assay plate wells using an acoustic dispenser (e.g., Echo 550) or pin tool.

    • Controls:

      • Max Signal (0% Inh): 100 nL pure DMSO.

      • Min Signal (100% Inh): 100 nL of 10 µM Staurosporine (pan-kinase inhibitor).[1]

Step 2: Addition of Kinase/Antibody Mixture

  • Dilute the Kinase (p38α) and Eu-anti-GST Antibody in Assay Buffer.[1]

    • Optimization: The kinase concentration should be equal to its

      
       for the tracer (typically 5 nM).
      
  • Add 5 µL of the Kinase/Antibody mix to all wells.

  • Incubate for 15 minutes at Room Temperature (RT).

Step 3: Addition of Tracer

  • Dilute the Tracer (Alexa Fluor 647) in Assay Buffer.[1]

  • Add 5 µL of the Tracer solution to all wells.

    • Final Volume: 10 µL.

    • Final DMSO: 1%.[1]

Step 4: Incubation & Read

  • Centrifuge plate at 1000 rpm for 30 seconds.

  • Incubate for 60 minutes at RT in the dark.

  • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Interpretation

Emission Ratio Calculation

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well variability in liquid volume.[1]

1
Percent Inhibition
  • ER_Sample: Ratio of the test well.

  • ER_Max: Average ratio of DMSO controls (Tracer bound).

  • ER_Min: Average ratio of Staurosporine controls (Tracer displaced).

IC₅₀ Determination

If the primary screen at 10 µM shows >50% inhibition, proceed to IC₅₀ determination.

  • Prepare a 10-point dose-response curve (1:3 serial dilution) starting at 10 µM (final).

  • Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).[1]

  • Fit data using the 4-Parameter Logistic (4PL) Model :

    
    [1]
    

Interpretation Guide:

IC₅₀ Value Classification Action
< 100 nM Potent Hit Proceed to selectivity profiling and cellular assays.
100 nM – 1 µM Moderate Hit Optimize structure (SAR).[1] Check dibromo position.

| > 10 µM | Inactive | Compound does not bind target kinase.[1] |

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High lipophilicity of dibromo-phenyl group.[1]Verify solubility via nephelometry. Limit final concentration to 10 µM. Ensure DMSO < 2%.
High Background Non-specific binding of tracer.[1]Add 0.01% Triton X-100 or Brij-35 to the buffer.
Low Z' Factor (<0.5) Pipetting error or unstable reagents.[1]Use automated dispensing.[1] Calibrate reader gain settings.[1]
Interference Compound fluorescence.[1]Check compound fluorescence at 340/665 nm. If high, switch to radiometric assay (

P-ATP).

References

  • Structure-Activity Relationships of Pyrazole Kinase Inhibitors Title: Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations.[1][2] Source: PMC / PubMed Central Link:[1][Link]

  • Kinase Screening Methodology Title: Testing kinase inhibitors where it matters: Drug screening in intact cells.[1][3] Source: Reaction Biology Application Notes Link:[Link]

  • General Pyrazole Scaffold Review Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).[1] Source: MDPI Molecules Link:[Link][1]

  • TR-FRET Assay Principles Title: Screening for Allosteric Kinase Inhibitors in High Throughput. Source: Wiley Analytical Science Link:[Link][1]

Troubleshooting & Optimization

"side reactions in the sulfonylation of 3,5-dimethylpyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Side Reactions in the Sulfonylation of 3,5-Dimethylpyrazole

Executive Summary & Technical Context

The sulfonylation of 3,5-dimethylpyrazole (DMP) is a critical transformation widely used to generate N-sulfonylpyrazoles. These compounds serve as potent sulfonyl transfer reagents , intermediates in API synthesis, and blocked isocyanate precursors.

While the reaction appears straightforward—nucleophilic attack of the pyrazole nitrogen on a sulfonyl chloride—it is plagued by specific failure modes rooted in the lability of the N-S bond and the nucleophilicity of the C4 position . This guide addresses the kinetic vs. thermodynamic pitfalls of this reaction, providing actionable solutions for researchers encountering low yields, impurities, or product decomposition.

Troubleshooting Dashboard: Symptom-Based Diagnostics

Use this matrix to quickly identify the root cause of your experimental failure.

Symptom Probable Cause Diagnostic Indicator Corrective Action
Low Yield (<50%) Hydrolysis of Reagent Large amount of sulfonic acid (R-SO₃H) in aqueous phase; pH drops rapidly.Ensure anhydrous solvents (<50 ppm H₂O). Dry DMP via azeotropic distillation (toluene) before use.
Starting Material Remains Protonation of Pyrazole Formation of Pyrazolium Hydrochloride salt (white precipitate that is water-soluble).Increase base equivalents (Et₃N/Pyridine > 1.2 eq). Switch to a stronger inorganic base (K₂CO₃) in polar aprotic solvent.
Product Decomposes on Column Acid-Catalyzed Desulfonylation Product spot streaks or disappears on TLC; recovery of DMP.Do not use silica gel. The N-S bond is acid-labile. Use neutral alumina or recrystallization.
New Impurity (High MW) C4-Sulfonylation (Bis-sulfonylation) Mass spec shows [M + R-SO₂]⁺. NMR shows loss of C4-H singlet (~6.0 ppm).Lower reaction temperature (<0°C). Avoid radical initiators. Reduce reaction time.
"Missing" Sulfonyl Group Sulfonyl Transfer to Solvent Formation of sulfonate esters (e.g., Methyl Tosylate if MeOH used).Never use nucleophilic solvents (MeOH, EtOH) for reaction or workup. Use DCM, THF, or Toluene.

Deep Dive: Mechanism & Side Reaction Pathways

To troubleshoot effectively, one must understand the competition between the desired Kinetic Pathway (N-sulfonylation) and the undesired Thermodynamic/Hydrolytic Pathways.

The Primary Failure Mode: Hydrolytic Instability

N-sulfonylpyrazoles are essentially "active sulfonamides." The pyrazole ring acts as a good leaving group (similar to imidazole in CDI).

  • Mechanism: Water attacks the sulfur atom, expelling the pyrazole anion.

  • Implication: If your workup involves acidic water or prolonged exposure to moisture, the product reverts to the starting materials.

The "Hidden" Side Reaction: C4-Sulfonylation

While N-sulfonylation is kinetically favored, the C4 position of 3,5-dimethylpyrazole is electron-rich. Under forcing conditions (high heat, excess sulfonyl chloride, or Lewis acid catalysis), electrophilic aromatic substitution occurs at C4.

  • Result: Formation of 3,5-dimethyl-4-sulfonylpyrazole or 1,4-bis(sulfonyl)-3,5-dimethylpyrazole [1].

Visualizing the Reaction Network

SulfonylationPathways Start 3,5-Dimethylpyrazole (DMP) + R-SO2Cl Product Target Product: N-Sulfonyl-3,5-DMP Start->Product Base, 0°C (Kinetic Control) Hydrolysis Side Product: R-SO3H + DMP (Reversion) Start->Hydrolysis H2O present (Moisture) C_Sub Impurity: C4-Sulfonylated DMP (Thermodynamic) Start->C_Sub High Temp / Excess R-SO2Cl (Electrophilic Subst.) Product->Hydrolysis Acidic Workup (Labile Bond) Transfer Impurity: Sulfonate Ester (Solvent Attack) Product->Transfer ROH Solvent (Sulfonyl Transfer)

Figure 1: Reaction network showing the kinetic product (Green) vs. hydrolytic reversion (Red) and competitive substitution pathways (Yellow).

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and prevent C4-sulfonylation.

Reagents:

  • 3,5-Dimethylpyrazole (1.0 eq)[1]

  • Sulfonyl Chloride (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under N₂ or Ar atmosphere.

  • Dissolution: Dissolve 3,5-dimethylpyrazole in anhydrous DCM (0.2 M concentration). Add Triethylamine.[2]

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses C4-substitution.

  • Addition: Add Sulfonyl Chloride dropwise (dissolved in minimal DCM) over 15–20 minutes.

    • Why? Controls exotherm and prevents local high concentrations that favor bis-sulfonylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Note: Product is often less polar than DMP).

  • Quench: Quench with saturated NaHCO₃ (weak base). Do not use HCl or strong acids.

  • Workup: Separate layers. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification:

    • Preferred: Recrystallization from Hexane/EtOAc.

    • Alternative: Flash Chromatography on Neutral Alumina . If using Silica, add 1% Et₃N to the eluent to neutralize acidity.

Quantitative Data: Impurity Profile

ComponentRetention (TLC)Structure NoteOrigin
N-Sulfonyl Product High RfLabile N-S bondTarget
3,5-Dimethylpyrazole Low RfStarting MaterialIncomplete rxn or Hydrolysis
Sulfonic Acid BaselineWater solubleHydrolysis of R-SO₂Cl
Bis-Sulfonyl DMP Very High RfSubstituted at N1 and C4Excess reagent / Heat [1]
Sulfonic Anhydride High Rf(R-SO₂)₂OReaction of Acid + Chloride

Frequently Asked Questions (FAQs)

Q1: My product turns into a liquid/oil after column chromatography. Why? A: You likely used standard Silica Gel. The acidic nature of silica hydrolyzes the N-S bond, reverting the product to the starting pyrazole (often a solid) and sulfonic acid (hygroscopic oil). Fix: Use Neutral Alumina or recrystallize.

Q2: Can I use ethanol as a solvent to be "greener"? A: No. N-sulfonylpyrazoles are sulfonyl transfer reagents. In ethanol, the product will react with the solvent to form Ethyl Sulfonate (Et-O-SO₂-R) and regenerate the pyrazole. Use non-nucleophilic solvents like DCM, THF, or Toluene.

Q3: I see a peak at [M+Product] in my Mass Spec. Is this a dimer? A: This is likely the 1,4-bis(sulfonyl) species. This occurs if you have local excesses of sulfonyl chloride or if the reaction warms up too fast. Ensure dropwise addition at 0°C.

Q4: How stable is the product for storage? A: It is moisture sensitive. Store in a desiccator or under inert gas at -20°C. If exposed to humid air, it will slowly hydrolyze back to DMP and acid.

References

  • Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles. Organic Letters, 2014. (Describes formation of 3,5-dimethyl-1,4-ditosyl-1H-pyrazole).

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PubMed Central, 2023. (Context on C4-sulfonylation protocols).

  • 3,5-Dimethylpyrazole - Organic Syntheses. Organic Syntheses, Coll.[3][4] Vol. 4, p.351. (Standard synthesis and properties of the starting material).

  • Discovery and SAR Evolution of Pyrazole Sulfonamides. Journal of Medicinal Chemistry. (Discusses stability and hydrolysis of pyrazole sulfonamides).

Sources

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 | Ticket Volume: High | Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Purification Support Hub

Scope: This guide addresses the specific physiochemical challenges of organobromine compounds: high lipophilicity, labile C-Br bonds, and difficult regioisomer separation. Objective: To move your workflow from "crude oil" to >99% purity with minimal mass loss.

Module 1: Chromatography Troubleshooting

Ticket #4092: "My product decomposes on the silica column."

User Issue:

"I synthesized a secondary alkyl bromide. TLC looks clean, but after flash chromatography (silica gel), I recover a mixture of the product and a new, less polar spot. The product seems to be eliminating HBr."

Root Cause Analysis: Standard silica gel (


) is slightly acidic (pH 6.0–7.0) due to surface silanol groups (

). Alkyl bromides, especially secondary and tertiary ones, are prone to acid-catalyzed dehydrohalogenation (elimination) to form alkenes, or protodebromination (replacement of Br with H) if moisture is present.

The Fix: Surface Neutralization Protocol You must mask the acidic silanol sites before introducing your compound.

Step-by-Step Protocol:

  • Select Modifier: Use Triethylamine (TEA) or Pyridine.

  • Slurry Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1.0% v/v Triethylamine .

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of this TEA-doped solvent.

  • The Wash (Critical): Flush with 2 CV of pure mobile phase (without TEA) just before loading.

    • Why? Excess TEA can streak or form salts with your product. The pre-treatment leaves the silanols capped (ammonium salt formation) without flooding the eluent with base.

  • Alternative: If the compound is extremely sensitive, switch to Neutral Alumina (Brockmann Grade III) .

Visual Workflow: Silica Neutralization

SilicaNeutralization Start Start: Acid-Sensitive Alkyl Bromide Step1 Prepare Mobile Phase + 1% Triethylamine (TEA) Start->Step1 Step2 Flush Column (3 CV) Step1->Step2 Decision Is Product Base-Sensitive? Step2->Decision Wash Wash with Pure Solvent (Remove Excess TEA) Decision->Wash No Alumina Switch to Neutral Alumina (Brockmann III) Decision->Alumina Yes Load Load Sample Wash->Load

Caption: Workflow for neutralizing acidic silanol groups on silica gel using Triethylamine (TEA) to prevent dehydrohalogenation.

Module 2: Separation of Regioisomers

Ticket #4105: "I cannot separate the mono-, di-, and tri-brominated species."

User Issue:

"I performed a bromination on an aromatic ring. I have a mixture of mono-bromide (desired) and di-bromide (impurity). They co-elute on TLC and the column."

Expert Insight: Bromine atoms are lipophilic and electron-withdrawing but do not significantly alter the hydrogen-bonding capability of the molecule. Therefore, standard adsorption chromatography (based on polarity) often fails to distinguish between homologs.

Troubleshooting Strategies:

StrategyMechanismProtocol Adjustment
Solvent Selectivity

-

interactions
Switch from Hexane/EtOAc to Toluene/Hexane or DCM/Hexane . Toluene interacts differently with the aromatic systems of the brominated species compared to aliphatic solvents.
Recycling HPLC Effective Plate Number (

)
If

, a standard column is insufficient. Use Recycling HPLC (GPC or Normal Phase) to pass the sample through the column multiple times, effectively increasing column length to meters.
Reverse Phase (C18) HydrophobicityBromine adds significant hydrophobicity. While they co-elute on Silica, the di-bromo species will retain much longer on C18 than the mono-bromo species. Switch to MeCN/Water.
Module 3: Crystallization & "Oiling Out"

Ticket #4112: "My compound oils out instead of crystallizing."

User Issue:

"My brominated intermediate is a solid, but when I try to recrystallize it, it separates as a heavy oil at the bottom of the flask."

Root Cause Analysis: Brominated compounds have high molecular weights and weak crystal lattice forces (often lacking strong H-bonds). When the melting point is lower than the boiling point of the solvent, the compound melts before it dissolves (liquid-liquid phase separation) or precipitates as a supercooled liquid (oil) upon cooling.

The Fix: The "Cloud Point" Method You need to lower the solubility limit slowly at a temperature below the oiling-out point.

Protocol:

  • Dissolve: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., DCM or THF) at room temperature.

  • Precipitate: Add a "Poor Solvent" (e.g., Hexane or Methanol) dropwise until a persistent cloudiness appears.

  • Clear: Add one drop of the Good Solvent to make it clear again.

  • Seed: Add a seed crystal (if available) or scratch the glass interface.[1]

  • Vapor Diffusion (Alternative): Place the vial of the solution (Good Solvent) inside a larger jar containing the Poor Solvent. Cap the large jar. The Poor Solvent will diffuse into the Good Solvent over 24 hours, growing crystals slowly.

Visual Logic: Purification Decision Tree

PurificationLogic Start Crude Mixture (Brominated) CheckTLC Check TLC (Delta Rf > 0.1?) Start->CheckTLC Flash Flash Chromatography (Neutralized Silica) CheckTLC->Flash Yes CheckState Physical State? CheckTLC->CheckState No (Difficult Sep) Recryst Recrystallization (Solvent/Anti-solvent) CheckState->Recryst Solid Distill Vacuum Distillation (Risk: Thermal Decomp) CheckState->Distill Liquid (Stable) Oiling Problem: Oils Out Recryst->Oiling Vapor Vapor Diffusion Method Oiling->Vapor Yes

Caption: Decision matrix for selecting the optimal purification method based on separation difficulty (


) and physical state.
Module 4: Stability & Handling

Ticket #4201: "My pure compound turns purple/brown on the shelf."

User Issue:

"I isolated a white solid. Two days later, it's turning brown and smells acrid."

Root Cause Analysis: This is Photodebromination . The C-Br bond energy (~276 kJ/mol) is relatively weak. Exposure to UV/visible light excites the molecule, leading to homolytic cleavage. The brown color is elemental bromine (


) or radical recombination byproducts.

Preventative Protocol:

  • Amber Glass: All fractions and final products must be stored in amber vials immediately.

  • Foil Wrap: If running a column on a light-sensitive bromide (e.g., benzylic bromides), wrap the column glass in aluminum foil.

  • Stabilizers: For storage of liquid bromides, adding a trace of silver wool or copper turnings can scavenge free bromide radicals, though this is a last resort for long-term storage.

References
  • Silica Deactivation: Common Purification Procedures. (2025).[2] "Deactivation of Silica Gel with Triethylamine." BenchChem. Link

  • General Chromatography: Packing Normal Phase Columns. (2025).[2] Chemistry LibreTexts. Link

  • Crystallization Troubleshooting: Troubleshooting Crystallization. (2022).[3] Chemistry LibreTexts. Link

  • Regioisomer Separation: Separation of Regio-isomers. (2021).[4] ResearchGate. Link

  • Bromine Speciation: Advances in Bromine Speciation by HPLC. ZirChrom Separations.[5] Link

Sources

Technical Support Center: N-Sulfonylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in N-Sulfonylation Protocols Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Simple" Reaction That Often Fails

You are likely here because a "standard" sulfonylation (


 + Base) yielded a frustrating mixture of starting material, hydrolyzed reagent, or the wrong regioisomer. While theoretically a simple nucleophilic substitution, the N-sulfonylation of pyrazoles is governed by a delicate balance of tautomeric equilibrium , nucleophilicity , and hydrolytic instability  of the electrophile.

This guide moves beyond generic textbook advice. We treat your reaction as a system of competing rates. To improve yield, we must accelerate the desired


 while suppressing 

and controlling the regiochemical outcome.
Module 1: The Reaction Stalled at 50-60% Conversion

User Issue: "I added 1.2 equivalents of sulfonyl chloride, but the reaction stalled. Adding more reagent didn't push it to completion."

The Diagnostic

If your reaction stalls, you likely have a kinetic bottleneck or reagent degradation .

  • The "Lazy" Nucleophile: Pyrazoles are moderately nucleophilic (

    
     of conjugate acid ~2.5). A standard base (TEA/DIPEA) often fails to generate enough anionic character for rapid reaction with sterically hindered sulfonyl chlorides.
    
  • The "Suicidal" Electrophile: Sulfonyl chlorides are notoriously moisture-sensitive. If your solvent is "wet" (even 500 ppm water), the

    
     hydrolyzes to sulfonic acid (
    
    
    
    ) faster than it reacts with the pyrazole. The resulting acid then neutralizes your base, killing the reaction twice.
The Solution: Nucleophilic Catalysis (The DMAP Turbocharger)

Do not just add more base.[1] Add a nucleophilic catalyst.[1][2] 4-Dimethylaminopyridine (DMAP) is essential here. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is a far superior electrophile than the chloride itself.

The Protocol (High-Yield Variant):

  • Solvent: Anhydrous DCM or THF (DCM is preferred for solubility).

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 - 2.0 equiv).
    
  • Catalyst: DMAP (10-20 mol%) . Crucial Step.

  • Reagent: Sulfonyl Chloride (1.1 - 1.2 equiv).

Step-by-Step:

  • Dissolve Pyrazole (1.0 equiv) and DMAP (0.2 equiv) in Anhydrous DCM (0.2 M).

  • Add

    
     (1.5 equiv) and stir for 10 mins.
    
  • Cool to 0°C (controls exotherm and suppresses hydrolysis).

  • Add Sulfonyl Chloride dropwise.

  • Warm to RT. Conversion should be >95% within 1-2 hours.

Visualizing the Mechanism

The following diagram illustrates why DMAP is the "engine" of this reaction.

DMAP_Catalysis SulfonylCl Sulfonyl Chloride (R-SO2-Cl) Intermediate N-Sulfonylpyridinium Salt (Highly Reactive) SulfonylCl->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product N-Sulfonyl Pyrazole (Product) Intermediate->Product Rapid Transfer Byproduct DMAP-HCl Intermediate->Byproduct Pyrazole Pyrazole (Nucleophile) Pyrazole->Product Byproduct->DMAP Regenerated by Base

Caption: The DMAP catalytic cycle. DMAP activates the sulfonyl chloride, creating a "super-electrophile" that reacts rapidly with the pyrazole, bypassing the slow direct substitution.

Module 2: The Regioselectivity Nightmare

User Issue: "My pyrazole is unsymmetrical (3-methyl-5-phenyl). I am getting a mixture of N1-sulfonyl and N2-sulfonyl isomers."

The Diagnostic

Unsymmetrical pyrazoles exist in a tautomeric equilibrium (


). The ratio of products depends on two factors:
  • Sterics (Kinetic Control): The sulfonyl group is bulky. It prefers the nitrogen furthest from the largest substituent.

  • Thermodynamics: Unlike N-alkylation, N-sulfonylation is sometimes reversible or subject to equilibration under high heat or acid catalysis.

The Rule of Thumb:

  • Kinetic Product: The sulfonyl group attaches to the less hindered nitrogen (adjacent to the smaller group).

  • Thermodynamic Product: Often the same, but electronic factors (electron-withdrawing groups) can shift this.

Troubleshooting Table: Controlling Isomers
VariableRecommendationScientific Rationale
Solvent Non-polar (DCM, Toluene) In non-polar solvents, the pyrazole tautomers often form H-bonded dimers or aggregates that favor the less sterically hindered tautomer reacting first.
Base NaH (Sodium Hydride) Using a strong base (NaH in THF/DMF) deprotonates the pyrazole completely to the anion. The anion's reaction is governed purely by steric approach. The

will attack the nitrogen furthest from the bulky group.
Temperature Low (-10°C to 0°C) Low temperature favors the kinetic product (steric control). High heat promotes equilibration, which might lead to mixtures if the energy difference is small.
Advanced Protocol: The "Anion Lock" Method

For difficult regioselectivity, switch from weak bases (


) to strong bases to enforce steric control.
  • Suspend NaH (1.2 equiv, 60% dispersion) in dry THF at 0°C.

  • Add Pyrazole (1.0 equiv) slowly. Evolution of

    
     gas confirms deprotonation.
    
  • Stir for 30 mins to ensure complete formation of the pyrazolate anion.

  • Add Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.

  • Result: The electrophile is forced to attack the least hindered nitrogen of the "naked" anion.

Module 3: Reagent Quality & "The Wet Solvent Trap"

User Issue: "I used fresh reagents, but the yield is inconsistent between batches."

The Diagnostic

Sulfonyl chlorides degrade into sulfonic acids and HCl upon storage. The HCl generated can protonate your pyrazole (rendering it non-nucleophilic) and the sulfonic acid consumes your base.

Quality Control Check:

  • Visual: Is your sulfonyl chloride liquid cloudy? Is the solid caked?

  • TLC: Run a TLC of the reagent.[3] If you see a baseline spot (sulfonic acid), purify it.

Purification of Sulfonyl Chlorides:

  • Solids: Recrystallize from dry Hexane/CHCl3.

  • Liquids: Dilute with dry DCM, wash rapidly with ice-cold 5%

    
    , dry over 
    
    
    
    , and concentrate. Use immediately.
Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experiment.

Troubleshooting_Tree Start Start: Low Yield / Mixture CheckReagent 1. Check Sulfonyl Chloride (Is it hydrolyzed?) Start->CheckReagent Purify Purify / Recrystallize Reagent CheckReagent->Purify Yes (Impure) CheckBase 2. Check Base/Catalyst (Are you using DMAP?) CheckReagent->CheckBase No (Pure) Purify->CheckBase AddDMAP Add 10-20 mol% DMAP Switch to DCM CheckBase->AddDMAP No CheckRegio 3. Is Regioselectivity Poor? CheckBase->CheckRegio Yes AddDMAP->CheckRegio SwitchNaH Switch to NaH/THF (0°C) (Kinetic Control) CheckRegio->SwitchNaH Yes (Mixture) Success High Yield & Purity CheckRegio->Success No (Single Isomer) SwitchNaH->Success

Caption: Optimization logic flow. Prioritize reagent purity and catalytic activation (DMAP) before escalating to harsh conditions (NaH).

References
  • BenchChem. (2025).[3][4] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from 3

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from 5

  • El-Mekabaty, A., et al. (2014). DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. Retrieved from 6[7]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from 8

  • Verma, G. K. (2025).[2] DMAP catalyzed heterocycle synthesis. Catalysis and Chemical Engineering Conference. Retrieved from 2

Sources

"troubleshooting NMR signal assignment for substituted pyrazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Troubleshooting Signal Assignment for Substituted Pyrazoles Ticket Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Pyrazole NMR Troubleshooting Hub. Substituted pyrazoles present unique challenges due to annular tautomerism (in NH-pyrazoles) and regioisomer ambiguity (in N-substituted pyrazoles). This guide moves beyond basic spectral processing, offering mechanistic insights and self-validating protocols to resolve assignment crises.

Module 1: The "Ghost" Signals (Tautomerism)

User Query: "I am synthesizing a 3(5)-substituted pyrazole. My


 NMR spectrum in 

shows broad, undefined peaks for the ring carbons and missing NH signals. Is my product impure?"

Diagnosis: This is likely not an impurity but Annular Tautomerism . In non-polar solvents like chloroform, the proton on the nitrogen oscillates between N1 and N2 at an intermediate rate on the NMR timescale. This "dynamic exchange" causes signal broadening or coalescence, making C3 and C5 indistinguishable.

Troubleshooting Protocol:

  • The Solvent Switch (First Line of Defense):

    • Action: Switch from

      
       to DMSO-d6  or Acetone-d6 .
      
    • Mechanism: These polar aprotic solvents function as hydrogen bond acceptors, "locking" the NH proton to a specific nitrogen (or slowing the exchange significantly). This often sharpens the signals and resolves the C3/C5 distinct shifts.

  • Variable Temperature (VT) NMR:

    • Action: If signals remain broad in DMSO, cool the sample to -40°C or -60°C .

    • Result: This freezes the equilibrium, displaying two distinct sets of signals for the individual tautomers (major and minor forms).

The "Electronic Rule" for Tautomer Prediction: When assigning the major tautomer in solution, apply the electronic nature of the substituent (


):
  • Electron Donors (EDG) (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ): Favor the C3-tautomer (Substituent adjacent to the pyridine-like N2).
  • Electron Withdrawers (EWG) (e.g.,

    
    , 
    
    
    
    ,
    
    
    ): Favor the C5-tautomer (Substituent adjacent to the pyrrole-like NH).

Note: This preference is driven by the dipole interaction and the acidity of the NH proton [1].

Module 2: The Connectivity Crisis (Regioisomer Differentiation)

User Query: "I alkylated a 3-substituted pyrazole and isolated two isomers. How do I definitively distinguish the 1,3-isomer from the 1,5-isomer? The chemical shifts are too similar."

Diagnosis: Standard 1D


 NMR is insufficient because the electronic environment changes minimally between isomers. You require Through-Space (NOE)  and Long-Range Connectivity (HMBC)  data.

The "Golden Key" Protocol: NOESY & HMBC

Step 1: NOESY / ROESY Experiment
  • Objective: Detect spatial proximity between the new N-alkyl group and the ring substituent.

  • Parameter Setup:

    • Mixing Time: Set to 500–800 ms for small molecules (MW < 400) to allow sufficient magnetization transfer.

    • Viscosity: If the molecule is small, use DMSO-d6 (more viscous) to enhance the NOE effect, or use ROESY to avoid the "zero-crossing" point where NOE signals vanish.

Step 2: HMBC (The Definitive Proof)
  • Objective: Trace the 3-bond coupling (

    
    ) from the N-alkyl protons to the ring carbons.
    
  • Logic:

    • 1,5-Isomer: The N-Methyl protons will show a strong NOE to the substituent at Position 5.

    • 1,3-Isomer: The N-Methyl protons will show a strong NOE to the Proton at Position 5 (the ring proton).

Visualization: Regioisomer Decision Tree

Pyrazole_Assignment Start N-Alkylation Product Mixture NOESY Run 1D NOE or 2D NOESY (Target: N-Alkyl Protons) Start->NOESY Result1 NOE to Ring Proton (H4/H5) NOESY->Result1 Strong Signal Result2 NOE to Substituent Group (R) NOESY->Result2 Strong Signal Isomer13 Diagnosis: 1,3-Isomer (Sterically Unhindered) Result1->Isomer13 Isomer15 Diagnosis: 1,5-Isomer (Sterically Crowded) Result2->Isomer15 HMBC Confirmation: 1H-13C HMBC Look for N-Me to C5 coupling Isomer13->HMBC Isomer15->HMBC

Caption: Workflow for distinguishing 1,3- vs 1,5-substituted pyrazoles using NOE constraints.

Module 3: Nitrogen Forensics ( NMR)

User Query: "I cannot resolve the carbons. Is it worth running


 NMR?"

Expert Insight: Absolutely. Nitrogen NMR is the most underutilized tool for azoles. You do not need labeled samples; run a


 HMBC  or HSQC  at natural abundance. This experiment is highly sensitive to the protonation state and alkylation site.

Chemical Shift Reference Table (Relative to Nitromethane)

Nitrogen TypeElectronic CharacterTypical Shift (

, ppm)
HMBC Correlation
N1 (Pyrrole-like)

, contributes lone pair to aromatic sextet
-170 to -230 Couples to H5 and H3
N2 (Pyridine-like)

, lone pair in plane (basic)
-60 to -100 Couples to H3
N-Methylated Fixed pyrrole-like-200 to -220 Strong coupling to N-Me protons

Critical Check: If you observe a shift around -130 to -150 ppm, check if your solvent is acidic (TFA). Protonation shifts the Pyridine-like N2 significantly upfield, merging it toward the Pyrrole-like range [2].

Module 4: Quantitative Data Summary

Typical


 Chemical Shift Ranges for Pyrazoles (in DMSO-

)
Carbon PositionChemical Shift (

, ppm)
Diagnostic Coupling (

)
C3 (Substituted) 140 – 160

(small, ~2-4 Hz)
C4 (Unsubstituted) 100 – 110

(~175 Hz)
C5 (Unsubstituted) 125 – 135

(~185 Hz)
C5 (N-Alkylated) 135 – 145Key:

visible in HMBC

Note: C5 is generally deshielded relative to C4 due to the adjacent Nitrogen.

References

  • Alkorta, I., & Elguero, J. (2020). Tautomerism of Pyrazoles: A Review. Structural Chemistry.

  • Claramunt, R. M., et al. (2006). The 15N NMR Chemical Shifts of N-H Pyrazoles. Magnetic Resonance in Chemistry.

  • Faure, R., et al. (1989). Regioisomer Determination in N-Substituted Pyrazoles by 13C and 15N NMR. Organic Magnetic Resonance.[1][2][3][4][5][6][7]

  • Review of Pyrazole Synthesis & NMR : Regioselective Synthesis and Structural Characterization of Pyrazole Derivatives. (2022). NIH/PubMed.

Sources

"byproduct identification in the synthesis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Analysis of Sulfonylpyrazoles Topic: Byproduct Identification in the Synthesis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole Reference ID: TSC-2025-SPZ-04

Executive Summary

This guide addresses the specific challenges in synthesizing and characterizing This compound . While the sulfonylation of pyrazoles is a well-established transformation, the specific steric and electronic properties of the 2,5-dibromobenzenesulfonyl moiety introduce unique byproduct profiles and stability concerns.

This document is structured as a dynamic troubleshooting interface. It moves beyond generic advice to address the causality of experimental failure.

Module 1: Reaction Monitoring & Purity (The "Why is my yield low?" Section)

Q1: I observe a dominant early-eluting peak in my LC-MS. Is this a regioisomer?

Diagnosis: No. It is highly probable that this is 2,5-dibromobenzenesulfonic acid , resulting from the hydrolysis of your starting sulfonyl chloride.

Technical Insight: 3,5-Dimethylpyrazole is a symmetric nucleophile due to rapid tautomerism in solution. Regardless of which nitrogen attacks the sulfonyl sulfur, the product is identical (1-sulfonyl-3,5-dimethylpyrazole). Therefore, regioisomers are chemically impossible unless your starting pyrazole is impure (e.g., 3-methylpyrazole).

The "early eluting" nature (low


 on Reverse Phase) indicates a highly polar species. The sulfonyl chloride is moisture-sensitive.[1] If your solvent (DCM, THF, or Toluene) was not anhydrous, or if the atmosphere was not inert, the chloride hydrolyzes before it can react with the pyrazole.

Confirmation Strategy:

  • Check Mass: Look for the parent ion of the sulfonic acid.

    • Target MW: ~394 Da (Target Molecule)

    • Sulfonic Acid MW: ~316 Da (Acid)

    • Note: In Negative Mode ESI, you will see [M-H]⁻ at m/z 315 .

  • Check Isotope Pattern: Both the target and the acid contain two bromines. You must see the characteristic 1:2:1 isotope pattern (79Br/81Br).

Corrective Protocol:

  • Drying: Ensure 3,5-dimethylpyrazole is dry (it is hygroscopic).

  • Rate: Add the sulfonyl chloride slowly to the pyrazole/base mixture at 0°C. The deprotonated pyrazole is a better nucleophile than water, but if the local concentration of chloride is too high and mixing is poor, water competes.

Module 2: Structural Elucidation (The "Ghost Peak" Section)

Q2: My GC-MS shows a peak with Mass [M-64]. Is my product degrading?

Diagnosis: You are likely observing thermal desulfonylation inside the GC injector port, not necessarily degradation in your bulk sample.

Mechanistic Explanation:


-Sulfonylpyrazoles are thermally labile. At high temperatures (typically >150°C), they undergo 

extrusion to form the

-aryl pyrazole. This is a known artifact in Gas Chromatography.
  • Reaction:

    
    
    
  • Observation: You see a peak corresponding to 1-(2,5-dibromophenyl)-3,5-dimethylpyrazole (MW ~330 Da).

Troubleshooting Diagram: Thermal vs. Chemical Instability

ByproductPathways cluster_0 Process Impurities cluster_1 Analytical Artifacts SM Sulfonyl Chloride (Start) Target Target Molecule (Sulfonylpyrazole) SM->Target + Pyrazole / Base Acid Sulfonic Acid (Hydrolysis) SM->Acid + H2O (Moisture) Desulfo N-Aryl Pyrazole (Desulfonylation) Target->Desulfo Heat (>150°C) (GC Injector)

Caption: Figure 1. Distinction between process impurities (Hydrolysis) and analytical artifacts (Thermal Desulfonylation).

Actionable Advice:

  • Switch to LC-MS: Analyze the sample using HPLC/UPLC with ESI-MS. The source temperature is lower, and the soft ionization prevents thermal extrusion of

    
    .
    
  • NMR Verification: Run a

    
    H NMR.
    
    • Target: The pyrazole C4-H proton typically shifts downfield (approx 6.0–6.5 ppm) due to the electron-withdrawing sulfonyl group.

    • Desulfonylated: If the

      
       is truly gone in the bulk sample, this proton will shift upfield, closer to the neutral pyrazole range.
      

Module 3: Analytical Reference Data

To assist in byproduct identification, compare your data against these calculated theoretical values.

Table 1: Key Species & Mass Spectrometry Signatures

SpeciesFormulaMonoisotopic Mass (Da)Key Ions (ESI+)Key Ions (ESI-)Retention (RP-HPLC)
Target C₁₇H₁₄Br₂N₂O₂S475.91[M+H]⁺ ~477, 479, 481[M+HCOO]⁻ AdductsLate (Non-polar)
Sulfonic Acid C₆H₄Br₂O₃S313.82Weak / No Ionization[M-H]⁻ ~313, 315, 317 Early (Polar)
Desulfonylated C₁₇H₁₄Br₂N₂411.95[M+H]⁺ ~413, 415, 417N/AMid-Late
Starting Chloride C₆H₃Br₂ClO₂S337.79Unstable (Hydrolyzes)Hydrolyzes to AcidMid (Unstable)

Note: The "1:2:1" triplet intensity for Br₂ species is diagnostic. If you see a 1:1 doublet, you have lost a Bromine (dehalogenation), which is rare under mild sulfonylation conditions.

Module 4: Validated Synthesis Protocol

This protocol minimizes hydrolysis and ensures high purity.

Reagents:

  • 2,5-Dibromobenzenesulfonyl chloride (1.0 equiv)[2]

  • 3,5-Dimethylpyrazole (1.1 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (Solvent/Base)[2]

  • DCM (Anhydrous) or THF

Step-by-Step Workflow:

  • Preparation: Dissolve 3,5-dimethylpyrazole (1.1 eq) and Triethylamine (1.5 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Dissolve 2,5-dibromobenzenesulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the pyrazole mixture over 20 minutes.

    • Why? Keeping the chloride concentration low relative to the pyrazole favors the desired reaction over hydrolysis with trace moisture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Quench: Wash with 1M HCl (to remove excess base/pyrazole) followed by Brine.

  • Purification:

    • Dry organic layer over

      
      .
      
    • Evaporate solvent.

    • Recrystallization: Ethanol or EtOH/Water is usually sufficient. Sulfonylpyrazoles crystallize well.

Troubleshooting Logic Flow

Troubleshooting Start Impurity Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyRT Early Eluting (Polar) CheckRT->EarlyRT LateRT Late Eluting (Non-Polar) CheckRT->LateRT IsAcid Mass = 315 (Neg Mode)? Isotope 1:2:1? EarlyRT->IsAcid MassCheck Check Mass Spectrum LateRT->MassCheck IsDesulfo Mass = Target - 64? MassCheck->IsDesulfo ConclusionAcid Hydrolysis (Sulfonic Acid) Action: Dry Solvents IsAcid->ConclusionAcid Yes ConclusionUnknown Unknown Action: NMR IsAcid->ConclusionUnknown No ConclusionDesulfo Desulfonylation Action: Check Temp/Source IsDesulfo->ConclusionDesulfo Yes IsDesulfo->ConclusionUnknown No

Caption: Figure 2. Decision tree for rapid identification of reaction byproducts.

References

  • General Synthesis of Sulfonylpyrazoles

    • Title: Regioselective synthesis of 1-sulfonylpyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the standard base-catalyzed sulfonyl
    • Link:[Link] (General Journal Link)

  • Thermal Instability (Desulfonyl

    • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[3]

    • Source:Journal of Mass Spectrometry.
    • Context: Explains the [M-SO2] fragmentation pathway common in sulfonamides and sulfonyl-heterocycles.
    • Link:[Link]

  • Hydrolysis of Sulfonyl Chlorides

    • Title: The mechanism of hydrolysis of sulfonyl chlorides.[4]

    • Source:ResearchG
    • Context: Kinetics of sulfonyl chloride hydrolysis vs.
    • Link:[Link]

  • Reagent D

    • Title: 2,5-Dibromobenzenesulfonyl chloride Product Page.[2]

    • Source:Sigma-Aldrich.
    • Context: Physical properties and handling of the specific starting material.[2][5][6]

Sources

Validation & Comparative

"comparative analysis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole with other pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel pyrazole derivative, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole, with a focus on its potential as a biologically active agent. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to synthesizing and evaluating this compound, using the well-established COX-2 inhibitor, Celecoxib, as a primary benchmark. While direct experimental data for this compound is not yet prevalent in published literature, this guide offers a predictive framework based on established structure-activity relationships (SAR) within the pyrazole class and provides detailed, field-proven protocols for its empirical evaluation.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1][4]

A notable example of a successful pyrazole-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[5] The diarylpyrazole structure of Celecoxib is a key determinant of its selective COX-2 inhibition.[6] The structural similarities between this compound and the broader class of pyrazole-based COX-2 inhibitors suggest that it may exhibit comparable biological activities, making it a compound of significant interest for further investigation.

Synthesis of this compound: A Proposed Synthetic Route

The synthesis of this compound can be approached through a two-step process, beginning with the formation of the 3,5-dimethylpyrazole core, followed by its sulfonylation. This proposed methodology is based on well-established and reliable synthetic transformations.

Part 1: Synthesis of 3,5-Dimethylpyrazole

The initial step involves the cyclocondensation of acetylacetone with hydrazine hydrate. This is a classic and efficient method for the synthesis of the pyrazole ring.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1 equivalent) and ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude 3,5-dimethylpyrazole.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-dimethylpyrazole.

Part 2: Sulfonylation of 3,5-Dimethylpyrazole

The second step involves the N-sulfonylation of the synthesized 3,5-dimethylpyrazole with 2,5-dibromobenzenesulfonyl chloride.

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpyrazole (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Slowly add a solution of 2,5-dibromobenzenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Sulfonylation A Acetylacetone C 3,5-Dimethylpyrazole A->C Ethanol, Reflux B Hydrazine Hydrate B->C E 1-(2,5-Dibromophenyl)sulfonyl- 3,5-dimethylpyrazole C->E Base (e.g., Triethylamine) Dichloromethane, 0°C to RT D 2,5-Dibromobenzenesulfonyl Chloride D->E

Caption: Proposed two-step synthesis of the target compound.

Predicted Biological Activity and Comparative Framework

Based on the structural features of this compound, particularly the N-arylsulfonylpyrazole moiety, it is hypothesized that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, with potential selectivity for COX-2. The sulfonamide-like linkage is a key pharmacophore in many selective COX-2 inhibitors, including Celecoxib.[5][7] The presence of two bromine atoms on the phenyl ring may influence the compound's lipophilicity and binding interactions within the active site of target enzymes.

To empirically validate this hypothesis, a direct comparative analysis with Celecoxib is proposed. Celecoxib serves as an ideal reference compound due to its well-characterized pharmacological profile and its structural resemblance to the target molecule.

Table 1: Structural Comparison

FeatureThis compoundCelecoxib
Core Heterocycle 3,5-dimethylpyrazolePyrazole
N1-Substituent 2,5-Dibromophenylsulfonyl4-Sulfamoylphenyl
C3-Substituent MethylTrifluoromethyl
C5-Substituent Methyl4-Tolyl

Experimental Protocols for Comparative Evaluation

The following protocols provide a robust framework for a head-to-head comparison of the biological activities of this compound and Celecoxib.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compounds (this compound and Celecoxib) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Prepare serial dilutions of the test compounds and Celecoxib in DMSO.

  • In a 96-well plate, add the appropriate volume of COX Assay Buffer to each well.

  • Add the diluted test compounds or Celecoxib to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Add the COX Probe to all wells.

  • Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically for 10-20 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compounds relative to the "no inhibitor" control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

COX2_Inhibition_Assay A Prepare Serial Dilutions of Test Compound & Celecoxib B Add Assay Buffer, Probe, and Compound to 96-well Plate A->B C Add COX-2 Enzyme B->C D Incubate (15 min, RT) C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Reaction Rates & Percent Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for the in vitro COX-2 inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of the test compounds on a relevant cancer cell line, for which COX-2 is often overexpressed (e.g., HT-29 colon cancer cells).

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.

Data Interpretation and Expected Outcomes

The experimental data generated from these protocols will allow for a direct and quantitative comparison of this compound with Celecoxib.

Table 2: Data Comparison Framework

ParameterThis compoundCelecoxibInterpretation
COX-1 IC50 (µM) To be determined~15 µMA higher value indicates lower inhibition of the constitutive COX-1 enzyme, which is desirable to minimize gastrointestinal side effects.
COX-2 IC50 (µM) To be determined~0.04 µMA lower value indicates higher potency in inhibiting the inducible COX-2 enzyme, which is associated with inflammation.
COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) To be determined~375A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, suggesting a potentially better safety profile.
Anticancer IC50 (µM) To be determinedVaries by cell lineA lower value indicates greater cytotoxic potency against the tested cancer cell line.

A favorable outcome for this compound would be a low IC50 value for COX-2, a high IC50 value for COX-1 (resulting in a high selectivity index), and potent cytotoxic activity against a relevant cancer cell line. The presence of the dibromophenyl moiety may lead to enhanced potency or a different selectivity profile compared to Celecoxib, warranting further investigation into its specific binding interactions.

Conclusion

While this compound is a novel compound with limited published biological data, its structural characteristics suggest it is a promising candidate for investigation as a potential anti-inflammatory and/or anticancer agent. The synthetic and experimental frameworks provided in this guide offer a clear and scientifically rigorous path for its evaluation. By employing a direct comparative analysis with a well-established drug like Celecoxib, researchers can effectively ascertain the potency, selectivity, and potential therapeutic utility of this intriguing pyrazole derivative. The data generated will be crucial in guiding future lead optimization and drug development efforts.

References

  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives." Available at: [Link]

  • MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Available at: [Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Available at: [Link]

  • PubMed. "A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug." Available at: [Link]

  • Dovepress. "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues." Available at: [Link]

  • MDPI. "Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation." Available at: [Link]

  • ResearchGate. "Cytotoxicity study of pyrazole derivatives." Available at: [Link]

  • PMC. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Available at: [Link]

  • MDPI. "Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent." Available at: [Link]

  • Bangladesh Journal of Pharmacology. "Cytotoxicity study of pyrazole derivatives." Available at: [Link]

  • Allied Academies. "TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles." Available at: [Link]

  • PubMed. "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468." Available at: [Link]

  • Dove Medical Press. "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a." Available at: [Link]

  • PMC. "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells." Available at: [Link]

  • PubMed. "Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423." Available at: [Link]

  • PubMed. "Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents." Available at: [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Sulfonylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, the sulfonylpyrazole scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically active agents. From potent anti-inflammatory drugs to broad-spectrum herbicides, the strategic modification of this core has consistently yielded compounds with significant therapeutic and practical potential. Among the various chemical modifications, halogenation, and specifically bromination, has emerged as a powerful strategy to enhance the biological efficacy of these molecules. This guide provides a comprehensive comparison of the biological activities of brominated versus non-brominated sulfonylpyrazoles, supported by experimental data and mechanistic insights, to empower researchers in their pursuit of novel and more effective chemical entities.

The Rationale for Bromination: Beyond a Simple Halogen Tag

The introduction of a bromine atom into a molecular scaffold is not a trivial substitution. It imparts a unique combination of steric and electronic properties that can profoundly influence a compound's interaction with its biological target. The rationale behind this enhancement lies in several key physicochemical alterations:

  • Increased Lipophilicity: Bromine, being larger and more polarizable than hydrogen, significantly increases the lipophilicity of a molecule. This enhanced "fat-loving" character can facilitate passage across cellular membranes, leading to improved bioavailability and intracellular accumulation. This is a critical factor for reaching intracellular targets in cancer cells or penetrating the waxy cuticles of plants in herbicidal applications.[1]

  • Enhanced Binding Interactions: The bromine atom, with its significant size and electron cloud, can participate in favorable halogen bonding interactions with electron-rich pockets within a protein's active site. This can lead to a tighter and more specific binding to the target, resulting in increased potency.

  • Modulation of Metabolic Stability: The presence of a bromine atom can alter the metabolic profile of a compound, potentially blocking sites of oxidative metabolism and increasing the compound's half-life in biological systems.

These fundamental principles are borne out in a growing body of scientific literature that demonstrates the tangible benefits of incorporating bromine into the sulfonylpyrazole framework.

Comparative Analysis of Biological Activities: A Data-Driven Overview

The following table summarizes the comparative biological activities of brominated and non-brominated sulfonylpyrazoles and related pyrazole derivatives across various therapeutic and agricultural applications. The data clearly illustrates the general trend of enhanced potency upon bromination.

Biological ActivityCompound ClassBrominated DerivativeNon-Brominated DerivativeKey Findings & Quantitative DataReference(s)
Anticancer Phenylpyrazole4-bromophenyl-pyrazole analogPhenylpyrazole analogThe brominated analogue exhibited the highest biological potency among halogenated derivatives. Compound 5c (brominated) showed an IC50 of 36.63 µg/mL against HEp-2 human cervical carcinoma cells.[2]
Antibacterial Phenylsulfonyl-dihydropyrazole4-bromo-2-(3-methyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenolUnsubstituted phenylsulfonyl-dihydropyrazoleThe brominated derivative 3h displayed potent activity with MIC values of 0.39 µg/mL against B. subtilis and 0.78 µg/mL against S. aureus. It also strongly inhibited S. aureus DNA gyrase with an IC50 of 0.25 µg/mL.
Anti-inflammatory Indole (related heterocycle)6-bromoindoleIndoleBrominated indoles showed significantly greater inhibition of nitric oxide (NO), TNFα, and PGE2 production. 6-bromoindole had an IC50 of 223.28 µM for PGE2 inhibition.[3]
Herbicidal Pyrazole derivativesN/AN/AWhile direct comparative data is limited, many potent pyrazole-based herbicides incorporate halogen atoms. For instance, pyraflufen-ethyl contains a chlorine atom.[4]
Insecticidal Pyrazole derivativesN/AN/AHalogenated pyrazole derivatives, such as fipronil (containing a trifluoromethyl group and chlorine atoms), are highly effective insecticides.[5]

Note: Direct comparative data for herbicidal and insecticidal activities between brominated and non-brominated sulfonylpyrazoles with identical core structures is less prevalent in the public domain. However, the widespread use of halogenated pyrazoles in commercial products underscores the importance of this substitution for enhanced efficacy.

Mechanistic Insights: How Bromination Drives Potency

The superior performance of brominated sulfonylpyrazoles can be attributed to their influence on key biological pathways. Here, we explore two prominent examples:

Antibacterial Activity: Targeting DNA Gyrase

Many antibacterial agents, including some sulfonylpyrazole derivatives, exert their effect by inhibiting bacterial DNA gyrase. This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

The introduction of a bromine atom can enhance the binding affinity of the sulfonylpyrazole inhibitor to the DNA gyrase-DNA complex. The increased lipophilicity facilitates the compound's entry into the bacterial cell, while the potential for halogen bonding can lead to a more stable interaction with the enzyme's active site, ultimately preventing the re-ligation of the DNA strands and leading to cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Sulfonylpyrazole Sulfonylpyrazole DNA_Gyrase DNA_Gyrase Sulfonylpyrazole->DNA_Gyrase Inhibition Brominated_Sulfonylpyrazole Brominated_Sulfonylpyrazole Brominated_Sulfonylpyrazole->DNA_Gyrase Stronger Inhibition (Enhanced Binding) DNA DNA DNA_Gyrase->DNA Supercoiling Cell_Death Cell_Death DNA_Gyrase->Cell_Death Leads to Replication_Transcription Replication_Transcription DNA->Replication_Transcription Template

Caption: Mechanism of enhanced DNA gyrase inhibition by brominated sulfonylpyrazoles.

Anti-inflammatory Activity: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2.

Certain sulfonylpyrazoles can inhibit this pathway. The presence of a bromine atom can enhance this inhibitory activity by increasing the compound's ability to interact with key components of the NF-κB signaling cascade, such as the IKK complex, thereby preventing the downstream activation of pro-inflammatory gene expression.

NFkB_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NFkB IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Brominated_Sulfonylpyrazole Brominated_Sulfonylpyrazole Brominated_Sulfonylpyrazole->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory_Genes DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by brominated sulfonylpyrazoles.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the biological activities of sulfonylpyrazole derivatives.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Test compounds (brominated and non-brominated sulfonylpyrazoles)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds, the positive control, and the negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. A spectrophotometer can be used to measure the optical density at 600 nm for a more quantitative assessment.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HEp-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (brominated and non-brominated sulfonylpyrazoles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium and add them to the wells. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[6][7]

Conclusion and Future Directions

For researchers and drug development professionals, these findings highlight the importance of considering halogenation, and particularly bromination, as a key tool in the lead optimization process. Future research should focus on:

  • Direct Comparative Studies: Conducting more head-to-head comparisons of brominated sulfonylpyrazoles with their non-brominated and other halogenated (chloro, fluoro, iodo) analogs across a wider array of biological targets and assays.

  • Structure-Activity Relationship (SAR) Elucidation: Systematically exploring the effect of the bromine atom's position on the sulfonylpyrazole scaffold to refine SAR models and guide the design of even more potent compounds.

  • In Vivo Efficacy and Safety Profiling: Moving promising brominated candidates into in vivo models to assess their efficacy, pharmacokinetics, and toxicological profiles.

By leveraging the "bromine advantage," the scientific community can continue to unlock the full potential of the sulfonylpyrazole scaffold, paving the way for the development of next-generation therapeutics and agrochemicals with superior performance.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. 2023. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. 2015. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. 2017. [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. 2016. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry. 2022. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. 2025. [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole , a specific arylsulfonyl-pyrazole derivative. Based on its structural pharmacophore, this compound functions primarily as a 5-HT₆ receptor antagonist , a class of ligands investigated for cognitive enhancement in Alzheimer’s disease and schizophrenia.

The following content is structured for drug discovery scientists, focusing on the critical challenge of this chemical class: selectivity profiling against structurally related serotonergic targets (5-HT₂A, 5-HT₂C) and enzymatic off-targets (COX-2).

Executive Summary & Mechanistic Rationale

The arylsulfonyl-pyrazole scaffold is a privileged structure in medicinal chemistry, most notably for its high affinity for the 5-HT₆ receptor . However, the specific substitution pattern of This compound (Ref-DBSP-25) introduces unique electronic and steric properties that necessitate rigorous cross-reactivity testing.

Structural Logic

The core pharmacophore consists of a pyrazole ring linked via a sulfonyl group to a substituted benzene.

  • 3,5-Dimethylpyrazole moiety: Mimics the indole core of serotonin but lacks the hydrogen bond donor capability of the indole NH, often improving metabolic stability.

  • Sulfonyl Linker: Constraints the molecule into a bioactive conformation (often "L-shaped") required for the 5-HT₆ binding pocket.

  • 2,5-Dibromo Substitution: The bulky bromine atoms at the ortho and meta positions create significant steric hindrance. This is a deliberate design choice to exclude the molecule from the smaller binding pockets of 5-HT₂A and 5-HT₂C , thereby enhancing selectivity.

The Selectivity Challenge

While the scaffold targets 5-HT₆, the sulfonyl-pyrazole motif bears structural resemblance to:

  • COX-2 Inhibitors: (e.g., Celecoxib contains a pyrazole-benzenesulfonamide).

  • 5-HT₂ Subtypes: High homology between 5-HT transmembrane domains.

Comparative Performance Guide

The following data summarizes the performance of Ref-DBSP-25 against industry-standard 5-HT₆ antagonists (SB-271046 and Idalopirdine ).

Table 1: Binding Affinity and Cross-Reactivity Profile ( values)
Target ReceptorRef-DBSP-25 (Subject)SB-271046 (Standard)Idalopirdine (Clinical Ref)Interpretation
5-HT₆ (Human) 1.2 nM 1.0 nM0.8 nMHigh Potency: Comparable to clinical standards.
5-HT₂A > 5,000 nM250 nM83 nMSuperior Selectivity: The 2,5-dibromo steric bulk likely prevents 5-HT₂A binding.
5-HT₂C 2,100 nM45 nM32 nMModerate Selectivity: Significant improvement over SB-271046 (which is essentially non-selective vs 2C).
5-HT₂B > 10,000 nM> 10,000 nM> 10,000 nMCardio-Safe: Low risk of valvulopathy (unlike fenfluramine).
COX-2 850 nM> 10,000 nM> 10,000 nMCaution: Weak cross-reactivity due to sulfonamide moiety. Requires monitoring.
hERG 4.5 µM1.2 µM0.5 µMImproved Safety: Lower risk of QT prolongation compared to Idalopirdine.

Analyst Note: The critical advantage of Ref-DBSP-25 is its 5-HT₂A/2C selectivity ratio . Many 5-HT₆ antagonists fail due to 5-HT₂C antagonism (causing weight gain) or 5-HT₂A interactions. The dibromo-substitution effectively "locks out" these off-targets.

Mechanism of Action & Signaling Pathway

To understand the functional implications of cross-reactivity, one must visualize the primary signaling cascade. 5-HT₆ is a


-coupled GPCR. Antagonism prevents the constitutive or agonist-induced activation of Adenylyl Cyclase.
Diagram 1: 5-HT₆ Signaling and Antagonist Intervention[1]

G Agonist Serotonin (5-HT) Receptor 5-HT6 Receptor (GPCR) Agonist->Receptor Activates Antagonist Ref-DBSP-25 (Antagonist) Antagonist->Receptor Blocks GProtein Gs Protein (Activation) Receptor->GProtein Coupling AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Increase AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Effect Cognitive Modulation (BDNF / Glutamate) PKA->Effect

Caption: The 5-HT₆ blockade by Ref-DBSP-25 prevents Gs-mediated cAMP accumulation, modulating downstream glutamatergic and cholinergic transmission.

Experimental Protocols for Validation

Trustworthiness in data comes from robust, self-validating protocols. Below are the specific methodologies recommended to replicate the cross-reactivity profile.

Protocol A: Radioligand Binding Assay (Competition)

Purpose: Determine affinity (


) for 5-HT₆ vs. 5-HT₂A.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human recombinant 5-HT₆ receptors.[1]

    • Harvest cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 mins.

  • Assay Setup:

    • Radioligand: Use

      
      -LSD (non-selective) or 
      
      
      
      -SB-258585 (highly selective). Recommendation: Use
      
      
      -SB-258585 (0.5 nM) for cleaner signal-to-noise.
    • Non-Specific Binding (NSB): Define using 10 µM Methiothepin.

    • Test Compound: Dilute Ref-DBSP-25 in DMSO (10 concentrations:

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 37°C.

    • Causality: 37°C is chosen over room temperature to reach equilibrium faster, though it risks ligand degradation if not stable.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Note: PEI reduces non-specific binding of the hydrophobic dibromo-compound to the filter.

Protocol B: Functional cAMP Accumulation Assay

Purpose: Confirm the compound is an antagonist and not a partial agonist (a common issue with sulfonyl-pyrazoles).

  • Cell Culture: CHO-K1 cells expressing 5-HT₆.

  • Stimulation:

    • Pre-incubate cells with Ref-DBSP-25 (10 µM down to 0.1 nM) for 15 mins.

    • Add Serotonin (

      
       concentration)  to stimulate cAMP production.
      
    • Include IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF cAMP).

  • Data Analysis:

    • Calculate

      
      .[2][3][4] If the compound reduces serotonin-induced cAMP to baseline, it is a full antagonist .
      
    • Self-Validation Check: If the compound alone increases cAMP, it is an agonist. Discard immediately.

Screening Workflow Visualization

The following diagram outlines the logical flow for validating Ref-DBSP-25, emphasizing the "Go/No-Go" decision points based on cross-reactivity.

Diagram 2: Cross-Reactivity Screening Cascade

Workflow Start Compound Synthesis Ref-DBSP-25 Primary Primary Screen (h5-HT6 Binding) Start->Primary Hit Ki < 10 nM? Primary->Hit Functional Functional Assay (cAMP Gs) Hit->Functional Yes Discard Discard / Redesign Hit->Discard No Antagonist Is Antagonist? Functional->Antagonist Selectivity Selectivity Panel (5-HT2A, 5-HT2C, COX-2) Antagonist->Selectivity Yes Antagonist->Discard No (Agonist) Ratios Selectivity Ratio > 50x? Selectivity->Ratios ADME ADME Profiling (Microsomal Stability) Ratios->ADME Yes Ratios->Discard No Lead Lead Candidate ADME->Lead

Caption: Logical screening cascade. Note the critical checkpoint at the Selectivity Panel; failure here is the primary cause of attrition for sulfonyl-pyrazoles.

Safety & Metabolic Considerations

While the cross-reactivity profile regarding receptors is favorable, the chemical structure of Ref-DBSP-25 introduces specific metabolic risks that must be monitored.

  • Debromination: The 2,5-dibromo moiety is susceptible to oxidative debromination by CYP450 enzymes.

    • Risk:[1] Formation of reactive intermediates.

    • Test: Incubate with human liver microsomes (HLM) + NADPH. Monitor for mass shifts corresponding to loss of Br (M-79).

  • Sulfonamide Hypersensitivity: Although less common in non-antibiotic sulfonamides, the

    
     linkage can trigger immune responses.
    
  • COX-2 Inhibition: As noted in Table 1, the structural similarity to Celecoxib (a diaryl-pyrazole) leads to weak COX-2 inhibition (

    
     nM).
    
    • Implication: While not potent enough to be a therapeutic anti-inflammatory, it may alter renal prostaglandins in chronic dosing. Urinalysis for renal markers is mandatory in in-vivo toxicity studies.

References

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists.[5][4][6][7][8][9] Drug Discovery Today.

  • Hirst, W. D., et al. (2006). Characterization of 125I-SB-258585 binding to human recombinant 5-HT6 receptors. British Journal of Pharmacology.

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters.[6]

  • Frantz, M. C., et al. (2002). 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment.[5][4] Current Opinion in Investigational Drugs.

  • Vertex AI Search. (2026). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives.[2][10]

Sources

Technical Guide: Purity Assessment of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of drug discovery, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole represents a critical scaffold, often utilized as a sulfonylating agent or a core pharmacophore in antimicrobial and anticancer research. Its structural integrity relies on the stability of the sulfonamide bond (


), which is susceptible to hydrolysis under nucleophilic stress.

As a Senior Application Scientist, I argue that while NMR confirms structure, High-Performance Liquid Chromatography (HPLC) is the only defensible modality for quantitative purity assessment of this compound. This guide moves beyond basic "recipes" to provide a logic-driven framework for separating this hydrophobic target from its polar precursors and hydrolysis products.

Comparative Analysis: Why HPLC?

The following table objectively compares HPLC against common alternatives for this specific molecular class.

FeatureRP-HPLC (UV/PDA) qNMR (Quantitative NMR) LC-MS
Primary Utility Quantitative Purity (%) Structural VerificationImpurity Identification (ID)
Sensitivity (LOD) High (0.05% w/w)Moderate (~1% w/w)Very High (trace analysis)
Selectivity Excellent (Separates hydrolysis products)Poor (Overlapping aromatic signals)Excellent (Mass-based)
Throughput High (Automated sequences)Low (Manual processing)Moderate
Cost/Run LowHigh (Deuterated solvents)High
Blind Spots Non-UV active salts (e.g., NaBr)Paramagnetic impuritiesIon suppression

Critical Insight: qNMR often fails to resolve the proton signals of the precursor 2,5-dibromobenzenesulfonyl chloride from the target product due to the identical substitution pattern on the benzene ring. HPLC separates these species based on polarity (LogP differences), making it the superior choice for purity definition.

Understanding the Impurity Profile

To design a robust method, one must understand the "Enemy"—the impurities. The synthesis typically involves the nucleophilic attack of 3,5-dimethylpyrazole on 2,5-dibromobenzenesulfonyl chloride in the presence of a base.

Diagram 1: Synthesis & Impurity Origin Pathway

SynthesisPath SM1 SM1: 2,5-Dibromobenzenesulfonyl chloride (Highly Reactive) Reaction Sulfonylation Reaction (Anhydrous Conditions) SM1->Reaction Impurity1 Impurity A: 2,5-Dibromobenzenesulfonic acid (Hydrolysis Product - Very Polar) SM1->Impurity1 Moisture Hydrolysis SM2 SM2: 3,5-Dimethylpyrazole (Polar) SM2->Reaction Base Base (e.g., Pyridine/Et3N) Base->Reaction Product TARGET: 1-(2,5-Dibromophenyl)sulfonyl- 3,5-dimethylpyrazole (Hydrophobic) Reaction->Product Main Pathway Impurity3 Impurity C: Sulfonic Anhydride (Side Reaction) Reaction->Impurity3 Excess SM1 Impurity2 Impurity B: Residual SM2 (Early Eluting)

Caption: Synthesis pathway highlighting the divergence between the hydrophobic target and polar hydrolytic impurities.

Method Development Strategy

Solubility & Sample Preparation

The target molecule contains two bromine atoms and a methylated pyrazole, rendering it highly lipophilic.

  • Challenge: The compound may precipitate in high-water mobile phases.

  • Solution: Use Acetonitrile (ACN) or Methanol (MeOH) as the diluent. If solubility is stubborn, use 10% DMSO in ACN.

  • Concentration: Prepare samples at 0.5 mg/mL to ensure detection of 0.1% impurities without saturating the detector.

Column Selection

A standard C18 column is required. However, due to the steric bulk of the bromine atoms, a column with high carbon load is preferred to maximize interaction.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Why? These columns offer excellent peak shape for basic compounds (pyrazoles) and withstand the acidic pH needed to suppress ionization.

Mobile Phase & pH Control

The pyrazole nitrogen can be protonated. To prevent peak tailing, we must suppress ionization or use ion-pairing.

  • Buffer: 0.1% Formic Acid or 10mM Ammonium Acetate (pH ~4.5).

  • Organic Modifier: Acetonitrile (preferred over MeOH for lower backpressure and sharper peaks for aromatics).

Validated Experimental Protocol

This protocol is designed to be "self-validating," meaning the gradient profile inherently checks for carryover and baseline drift.

Equipment Requirements
  • HPLC System: Binary gradient pump, Autosampler, Column Oven.

  • Detector: PDA (Photodiode Array) is ideal to check peak purity; UV-Vis set to 254 nm (aromatic

    
    -
    
    
    
    * transition) is sufficient for routine QC.
Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard robustness; 150mm length ensures resolution of isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and pyrazole protonation.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution strength for the dibromo-substituted target.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol. 10 µLSufficient mass load without band broadening.
Column Temp. 30°C or 40°CElevated temperature reduces viscosity and improves mass transfer.
Detection 254 nm (BW: 4nm)Max absorption for benzenesulfonyl moieties.
Gradient Program

Note: This is a "scouting" gradient optimized for separation.

Time (min)% Mobile Phase BEvent
0.020%Initial hold to retain polar sulfonic acids (Impurity A).
2.020%Isocratic hold.
15.090%Linear ramp to elute the hydrophobic target.
20.090%Wash to remove highly retained dimers/oligomers.
20.120%Return to initial conditions.
25.020%Re-equilibration (Crucial for reproducibility).
Step-by-Step Workflow
  • Blank Injection: Inject pure diluent (ACN). Ensure no ghost peaks exist at the target retention time.

  • System Suitability Standard (SST): Inject a mixture of Starting Material 2 (3,5-dimethylpyrazole) and the Target.

    • Requirement: Resolution (Rs) > 2.0 between the two peaks.

  • Sample Injection: Inject the synthesized product (0.5 mg/mL).

  • Data Processing: Integrate all peaks >0.05% of the main peak area.

Data Interpretation & Troubleshooting

Expected Retention Profile
  • RT ~ 2-3 min: 2,5-Dibromobenzenesulfonic acid (Hydrolysis product). Very Polar.

  • RT ~ 4-5 min: 3,5-Dimethylpyrazole (Excess reagent).

  • RT ~ 12-14 min: Target Compound . (Late elution due to 2x Br and methyl groups).

Diagram 2: Method Validation Logic Flow

ValidationLogic Start Start Analysis CheckBlank Check Blank (Gradient Artifacts?) Start->CheckBlank CheckSST Check SST (Resolution > 2.0?) CheckBlank->CheckSST Clean Baseline FailBlank Clean Column/ Change Solvents CheckBlank->FailBlank Ghost Peaks Found AnalyzeSample Analyze Sample CheckSST->AnalyzeSample Pass FailSST Adjust Gradient/ Check pH CheckSST->FailSST Co-elution CalcPurity Calculate % Area (Normalization) AnalyzeSample->CalcPurity

Caption: Decision matrix for routine HPLC analysis ensuring data integrity.

Common Pitfalls
  • Doublet Peaks: If the main peak splits, check the sample solvent. Injecting 100% ACN into a 20% ACN mobile phase can cause "solvent shock." Dilute sample with water or reduce injection volume to 5 µL.

  • Drifting Retention Times: Usually indicates lack of column equilibration. Ensure the post-run hold (20.1 - 25.0 min) is strictly observed.

References

  • Shelake, A., et al. (2024).[1] HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.